Vip (6-28) (human, bovine, porcine, rat)
Description
BenchChem offers high-quality Vip (6-28) (human, bovine, porcine, rat) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Vip (6-28) (human, bovine, porcine, rat) including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(3S)-4-[[(2S)-4-amino-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1,4-diamino-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-[[(2S,3R)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C126H207N37O34S/c1-15-66(10)99(122(195)157-86(53-64(6)7)113(186)150-83(102(135)175)57-94(132)170)161-120(193)92(61-164)159-117(190)90(59-96(134)172)155-114(187)85(52-63(4)5)152-115(188)87(55-71-34-38-73(167)39-35-71)153-109(182)77(30-20-23-46-128)144-107(180)78(31-21-24-47-129)148-121(194)98(65(8)9)160-103(176)67(11)142-105(178)82(44-50-198-14)147-111(184)81(42-43-93(131)169)146-106(179)76(29-19-22-45-127)143-108(181)79(32-25-48-140-125(136)137)145-112(185)84(51-62(2)3)151-110(183)80(33-26-49-141-126(138)139)149-123(196)101(69(13)166)163-119(192)88(56-72-36-40-74(168)41-37-72)154-116(189)89(58-95(133)171)156-118(191)91(60-97(173)174)158-124(197)100(68(12)165)162-104(177)75(130)54-70-27-17-16-18-28-70/h16-18,27-28,34-41,62-69,75-92,98-101,164-168H,15,19-26,29-33,42-61,127-130H2,1-14H3,(H2,131,169)(H2,132,170)(H2,133,171)(H2,134,172)(H2,135,175)(H,142,178)(H,143,181)(H,144,180)(H,145,185)(H,146,179)(H,147,184)(H,148,194)(H,149,196)(H,150,186)(H,151,183)(H,152,188)(H,153,182)(H,154,189)(H,155,187)(H,156,191)(H,157,195)(H,158,197)(H,159,190)(H,160,176)(H,161,193)(H,162,177)(H,163,192)(H,173,174)(H4,136,137,140)(H4,138,139,141)/t66-,67-,68+,69+,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,98-,99-,100-,101-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVEZAVADHLXCKB-KDQGBBDSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)N)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC3=CC=CC=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC3=CC=CC=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C126H207N37O34S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2816.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Vasoactive Intestinal Peptide (6-28): Sequence Homology, Receptor Antagonism, and Experimental Workflows Across Mammalian Models
Abstract
Vasoactive Intestinal Peptide (VIP) is a 28-amino acid neuropeptide that acts as a pleiotropic neuromodulator, immune regulator, and systemic hormone. Its truncated synthetic derivative, VIP (6-28) , serves as a highly effective, competitive receptor antagonist[1]. This technical guide explores the structural biology, evolutionary conservation, and mechanistic action of VIP (6-28), providing drug development professionals with field-proven experimental workflows for isolating VIP-mediated signaling pathways.
Structural Biology and Evolutionary Conservation
The primary structure of the VIP molecule is remarkably conserved across mammalian evolution. The amino acid sequence of the truncated VIP (6-28) fragment is strictly identical across human (Homo sapiens), bovine (Bos taurus), porcine (Sus scrofa), and rat (Rattus norvegicus) models[1][2].
VIP (6-28) Amino Acid Sequence: Phe-Thr-Asp-Asn-Tyr-Thr-Arg-Leu-Arg-Lys-Gln-Met-Ala-Val-Lys-Lys-Tyr-Leu-Asn-Ser-Ile-Leu-Asn-NH2(Note: The C-terminus is amidated)[1][2].
The Causality of Conservation in Translational Research: This 100% sequence homology provides a critical advantage for translational pharmacodynamics. Because the peptide ligand lacks species-specific sequence variation, researchers can confidently utilize rat or porcine tissue models for in vivo or ex vivo studies without the confounding variable of ligand-receptor mismatch[3]. The binding kinetics and antagonistic efficacy observed in a rat cortical slice or pulmonary artery will directly translate to human cell lines, streamlining the preclinical drug development pipeline[4].
Mechanistic Action: Decoupling Binding from Activation
VIP exerts its biological effects primarily through two Class B G-protein-coupled receptors (GPCRs): VPAC1 and VPAC2 [4]. The antagonistic mechanism of VIP (6-28) relies entirely on the structural dichotomy of the native VIP molecule:
-
The Activation Domain (Residues 1-5: His-Ser-Asp-Ala-Val): The N-terminus of full-length VIP is the "efficacy" domain. It is strictly required to induce the conformational shift in the VPAC receptor that allows intracellular coupling to the
protein. -
The Affinity Domain (Residues 6-28): The C-terminus forms an alpha-helix that docks with high affinity into the large extracellular N-terminal domain of the VPAC receptors.
By synthesizing a peptide lacking the first five amino acids, VIP (6-28) retains high binding affinity for the orthosteric site but completely lacks the ability to activate
Diagram 1: Mechanistic logic of VIP (6-28) competitive antagonism at VPAC receptors.
Quantitative Pharmacodynamics
VIP (6-28) exhibits varying affinities for the VIP/PACAP receptor family. It is a potent antagonist for VPAC1 and VPAC2, with significantly lower affinity for the PAC1 receptor (which primarily binds Pituitary Adenylate Cyclase-Activating Polypeptide, PACAP)[5][6].
Table 1: Receptor Binding Affinities and Functional Blockade
| Receptor Subtype | Primary Endogenous Ligand | VIP (6-28) IC₅₀ (nM) | Functional Role of Blockade |
| VPAC1 | VIP / PACAP | ~600 nM | Blocks smooth muscle relaxation and immune modulation. |
| VPAC2 | VIP / PACAP | ~300 nM | Blocks circadian rhythm regulation and neuroprotection. |
| PAC1 | PACAP | ~1,500 nM | Weak blockade of PACAP-specific neurogenesis pathways. |
Data synthesized from recombinant rat/human receptor binding assays[5][6].
Experimental Protocols: cAMP Inhibition Assay
Because VPAC receptors are strictly
Step-by-Step Methodology:
-
Cell Preparation & Starvation: Plate VPAC-expressing cells (e.g., primary rat superior cervical ganglia or CHO cells transfected with human VPAC1/2) in multi-well plates. Starve cells in serum-free F-12 medium for 2 to 4 hours to establish a quiet baseline of cAMP[2].
-
Phosphodiesterase Inhibition (Critical Step): Pre-incubate cells with 500 μM IBMX (3-isobutyl-1-methylxanthine) for 30 minutes.
-
Causality: IBMX prevents the degradation of cAMP by endogenous PDEs. Without IBMX, transient cAMP spikes may be degraded before lysis, leading to false-negative efficacy readings[2].
-
-
Antagonist Pre-incubation: Add VIP (6-28) at desired concentrations (e.g., 10 μM to 100 μM) and incubate for 30 minutes[2].
-
Causality: This allows the antagonist to reach thermodynamic binding equilibrium and fully occupy the orthosteric sites of the VPAC receptors before the agonist is introduced.
-
-
Agonist Stimulation: Add full-length VIP (1-28) (e.g., 10 μM) to the medium and incubate for an additional 15 to 30 minutes[2].
-
Lysis and Quantification: Aspirate the medium rapidly, lyse the cells using an assay-specific lysis buffer (e.g., 0.1M HCl), and quantify intracellular cAMP using a competitive ELISA or TR-FRET assay.
Diagram 2: Step-by-step in vitro workflow for the VIP (6-28) cAMP inhibition assay.
Conclusion
VIP (6-28) remains a foundational tool in neuroendocrinology and pharmacology. Its perfect sequence conservation across key mammalian models ensures high translational fidelity, while its targeted N-terminal truncation provides a reliable, competitive mechanism for isolating VPAC receptor functions in complex signaling cascades.
References
-
Tocris Bioscience. "VIP (6-28) (human, rat, porcine, bovine) | CAS 69698-54-0".1
-
MedChemExpress. "VIP(6-28)(human, rat, porcine, bovine) | VIP Antagonist". 2
-
Karger Publishers. "Human secretin (SCT): gene structure, chromosome location, and distribution of mRNA". 3
-
Ovid / Peptides. "Role of VPAC1 and VPAC2 in VIP mediated inhibition of rat pulmonary artery and aortic smooth muscle".4
-
TargetMol. "VIP(6-28)(human, rat, porcine, bovine) acetate". 6
-
National Institutes of Health (PMC). "A Vasoactive Intestinal Peptide Antagonist Inhibits the Growth of Glioblastoma Cells". 5
Sources
- 1. VIP (6-28) (human, rat, porcine, bovine) | CAS 69698-54-0 | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. karger.com [karger.com]
- 4. ovid.com [ovid.com]
- 5. A Vasoactive Intestinal Peptide Antagonist Inhibits the Growth of Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. targetmol.cn [targetmol.cn]
VIP (6-28) Competitive Antagonist: Binding Affinity & Technical Characterization
[1]
Executive Summary
Vasoactive Intestinal Peptide fragment 6-28 (VIP 6-28) is a widely utilized pharmacological tool designed to antagonize the effects of endogenous VIP at the VPAC1 and VPAC2 receptors. By deleting the first five N-terminal amino acid residues of the native peptide, VIP (6-28) retains the structural capacity to bind the receptor's extracellular domain but lacks the specific residues required to trigger the transmembrane conformational change necessary for G
Critical Research Insight: While VIP (6-28) is a "classic" antagonist, it exhibits low-to-moderate affinity (
Molecular Mechanism of Antagonism
The pharmacological efficacy of VIP (6-28) is rooted in the "Two-Domain" model of Class B GPCR activation. Native VIP interacts with the receptor in two distinct steps:
-
C-Terminal Recognition: The C-terminal
-helix of VIP binds to the large N-terminal extracellular domain (N-ted) of the VPAC receptor. This confers affinity and specificity.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
N-Terminal Activation: The flexible N-terminus of VIP (residues 1-5) inserts into the transmembrane bundle, triggering G-protein coupling and cAMP production.
VIP (6-28) Mechanism: By excising residues 1-5 (His-Ser-Asp-Ala-Val), the fragment acts as a competitive antagonist . It occupies the N-ted binding pocket, preventing native VIP from docking, but cannot engage the transmembrane core to initiate signaling.
Visualization: Structural Deletion & Receptor Interaction
Figure 1: Mechanism of Action. VIP (6-28) retains the binding domain (yellow) to occupy the receptor but lacks the activation domain (red), preventing signaling.
Binding Affinity Profile
The binding affinity of VIP (6-28) is significantly lower than that of the native peptide. This distinction is vital for calculating the correct molar excess required for inhibition assays.
Comparative Affinity Table
| Compound | Role | Affinity ( | Specificity | Notes |
| Native VIP | Agonist | 0.1 – 1.0 nM | VPAC1 = VPAC2 | High affinity endogenous ligand. |
| VIP (6-28) | Antagonist | 50 – 500 nM | VPAC1 | Low Affinity. Requires |
| PG 97-269 | Antagonist | ~1 – 5 nM | VPAC1 Selective | Engineered hybrid with higher affinity. |
| VIPhyb | Antagonist | ~50 nM | VPAC1/2 | Hybrid peptide (Neurotensin-VIP). |
Technical Note: The
of VIP (6-28) is often reported in the range of 100 nM to >1M depending on the tissue preparation (e.g., rat lung membranes vs. human recombinant cells). In functional cAMP assays, significant inhibition typically requires 10 M to 30 M of VIP (6-28) to block 10 nM of VIP [1, 2].
Experimental Protocols
Protocol A: Radioligand Binding Assay (Gold Standard)
This protocol determines the
Reagents:
-
Radioligand:
I-VIP (approx. 2000 Ci/mmol). -
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl
, 0.5% BSA, 0.1% Bacitracin (protease inhibitor is critical). -
Membrane Source: CHO cells stably expressing hVPAC1 or hVPAC2.
Workflow:
-
Preparation: Thaw membranes and homogenize in Binding Buffer.
-
Incubation Setup: In a 96-well plate, add:
-
50
L Competition Ligand (VIP 6-28, serial dilution to M). -
50
L I-VIP (Final concentration ~0.05 nM). -
100
L Membrane suspension (10–20 g protein).
-
-
Equilibrium: Incubate at 25°C for 60 minutes . (Avoid 37°C to minimize ligand degradation).
-
Termination: Rapid filtration through GF/C filters pre-soaked in 0.5% Polyethyleneimine (PEI) .
-
Why PEI? VIP is a basic peptide and sticks to glass fibers. PEI blocks non-specific binding.
-
-
Wash: 3x washes with ice-cold buffer.
-
Analysis: Count radioactivity. Plot % Specific Binding vs. Log[Competitor]. Calculate
using the Cheng-Prusoff equation.
Protocol B: Functional cAMP Inhibition Assay
To verify antagonism, one must demonstrate that VIP (6-28) shifts the VIP agonist dose-response curve to the right (Schild analysis) or suppresses the maximal response at a fixed agonist concentration.
Workflow Visualization:
Figure 2: Functional Antagonism Workflow. Pre-incubation is essential to allow the lower-affinity antagonist to establish equilibrium occupancy before the high-affinity agonist is introduced.
Troubleshooting & Optimization
Peptide Instability (Met Oxidation)
VIP (6-28) contains a Methionine (Met) residue at position 17 (corresponding to Met17 in native VIP). Methionine is highly susceptible to oxidation, which significantly reduces binding affinity.
-
Solution: Store lyophilized powder at -20°C under desiccant. Aliquot stock solutions (dissolved in water/acetic acid) and avoid repeated freeze-thaw cycles . Use fresh working solutions.
"Sticky" Peptide Issues
Like native VIP, the 6-28 fragment is highly basic and hydrophobic, leading to adsorption on plastic and glass surfaces.
-
Solution: Always include 0.1% to 0.5% BSA (Bovine Serum Albumin) or Tween-20 in assay buffers to coat surfaces. Use low-binding polypropylene plates.
Interpreting "Partial" Antagonism
In some high-receptor-density systems, VIP (6-28) may behave as a partial agonist (weakly stimulating cAMP) rather than a pure silent antagonist.
-
Control: Always run a "VIP (6-28) only" condition. If cAMP increases above baseline, the compound is acting as a partial agonist in your specific cell line.
References
-
Gozes, I., et al. (1995).[1] "A VIP hybrid antagonist: From developmental neurobiology to clinical applications."[1][2] Cellular and Molecular Neurobiology.
-
Fishbein, V. A., et al. (1994).[3] "A chimeric VIP-PACAP analogue but not VIP pseudopeptides function as VIP receptor antagonists." Peptides.
-
Laburthe, M., et al. (2007).[4][5] "Class II G protein-coupled receptors for VIP and PACAP: structure, models of activation and pharmacology." Peptides.
-
Moody, T. W., et al. (2002). "VIP receptor antagonists and neoplasia."[1][3][6] Current Pharmaceutical Design.
-
Couvineau, A., & Laburthe, M. (2012).[5] "The VPAC1 receptor: structure and function of a class B GPCR prototype." Frontiers in Endocrinology.
Sources
- 1. biorxiv.org [biorxiv.org]
- 2. A VIP hybrid antagonist: From developmental neurobiology to clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Vasoactive Intestinal Peptide Antagonist Inhibits the Growth of Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. VIP Receptors | Pancreapedia [pancreapedia.org]
- 5. The VPAC1 receptor: structure and function of a class B GPCR prototype - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification and characterization of vasoactive intestinal peptide receptor antagonists with high-affinity and potent anti-leukemia activity | bioRxiv [biorxiv.org]
Comparative Technical Analysis: VIP (1-28) vs. VIP (6-28) Fragment
The following technical guide provides an in-depth comparative analysis of Vasoactive Intestinal Peptide (VIP) full-length (1-28) versus its truncated fragment (6-28), structured for researchers and drug development professionals.
Sequence-Structure-Function Relationships in Class B GPCR Modulation
Executive Summary
The Vasoactive Intestinal Peptide (VIP) is a 28-amino acid neuropeptide functioning as a pleiotropic neuromodulator and immunoregulator.[1][2][3] Its pharmacological activity is mediated primarily through two Class B G-Protein Coupled Receptors (GPCRs): VPAC1 and VPAC2 .
The distinction between the native VIP (1-28) and the truncated VIP (6-28) fragment represents a classic paradigm in peptide pharmacology: the separation of affinity (binding) from efficacy (activation).
-
VIP (1-28) acts as a high-affinity, full agonist.
-
VIP (6-28) functions as a competitive antagonist (or partial agonist depending on species/tissue), retaining receptor affinity while lacking the N-terminal residues required to trigger the transmembrane conformational shift necessary for Gs-protein coupling.
This guide delineates the structural mechanisms, pharmacological profiles, and experimental protocols required to utilize these peptides effectively in research.
Structural & Physicochemical Analysis[4]
Sequence Comparison
The primary difference lies in the N-terminal deletion of the first five amino acid residues (His-Ser-Asp-Ala-Val) in the fragment.
| Peptide | Sequence (N-term | Length | MW (Da) | Role |
| VIP (1-28) | H-S-D-A-V -F-T-D-N-Y-T-R-L-R-K-Q-M-A-V-K-K-Y-L-N-S-I-L-N-NH | 28 aa | ~3325 | Full Agonist |
| VIP (6-28) | F-T-D-N-Y-T-R-L-R-K-Q-M-A-V-K-K-Y-L-N-S-I-L-N-NH | 23 aa | ~2814 | Antagonist |
The "Two-Domain" Binding Mechanism
To understand why VIP (6-28) acts as an antagonist, one must apply the Two-Domain Model of Class B GPCR activation:
-
Step 1 (Address): The C-terminal
-helix of the peptide (residues 6-28) binds to the large N-terminal Ectodomain (N-ted) of the VPAC receptor. This confers affinity and ligand specificity. -
Step 2 (Message): The flexible N-terminus of the peptide (residues 1-5) inserts into the transmembrane (TM) bundle of the receptor, interacting with extracellular loops and TM helices. This interaction triggers the conformational change required for G
protein activation.
Causality: VIP (6-28) retains the "Address" (C-terminus) allowing it to occupy the receptor's N-ted with high affinity, but lacks the "Message" (N-terminus). Therefore, it competitively blocks native VIP from binding without inducing downstream signaling.
Pharmacological Profile[3][5][6][7][8]
Signaling Pathway & Antagonism
Native VIP (1-28) activates the G
Figure 1: Mechanism of Action. VIP (1-28) drives the cascade, while VIP (6-28) occupies the receptor, preventing agonist binding and halting downstream cAMP accumulation.
Quantitative Comparison
The following data summarizes the pharmacological divergence. Note that specific
| Parameter | VIP (1-28) | VIP (6-28) |
| Receptor Affinity ( | High (~0.1 - 1.0 nM) | Moderate/High (~1.0 - 10 nM) |
| Intrinsic Activity ( | 1.0 (Full Agonist) | 0 (Pure Antagonist) or <0.2 (Partial) |
| Functional Effect | Increases intracellular cAMP | Inhibits VIP-induced cAMP elevation |
| Selectivity | Non-selective (VPAC1 | Non-selective (VPAC1 |
Scientific Note: While often cited as a pure antagonist, VIP (6-28) can exhibit weak partial agonist activity in certain high-receptor-density systems (e.g., specific rat tissues). Researchers must validate "zero effect" controls in their specific cell lines.
Experimental Protocols (Self-Validating Systems)
To ensure Trustworthiness and reproducibility, the following protocols include critical checkpoints.
Peptide Handling & Solubilization
VIP peptides are susceptible to adsorption to glass and plastic surfaces (stickiness) and methionine oxidation.
-
Reconstitution: Dissolve lyophilized peptide in 0.1% Acetic Acid or deionized water. Do not use basic buffers initially, as this promotes aggregation.
-
Stock Solution: Dilute to 100
M in a buffer containing 0.1% BSA (Bovine Serum Albumin) to prevent surface adsorption. -
Storage: Aliquot and store at -80°C. Avoid freeze-thaw cycles.
-
Validation Step: Measure concentration using A280 (Extinction coefficient based on Tyr/Trp content) or peptide-specific assay before freezing.
-
Functional Assay: cAMP Inhibition (Antagonist Mode)
This protocol measures the ability of VIP (6-28) to shift the dose-response curve of VIP (1-28).
Materials:
-
VPAC1/2 expressing cells (e.g., HT-29 or CHO-VPAC stable lines).
-
IBMX (Phosphodiesterase inhibitor).
-
cAMP detection kit (HTRF or ELISA).
Workflow:
-
Pre-Incubation (Critical for Antagonists): Incubate cells with varying concentrations of VIP (6-28) (e.g., 10 nM - 10
M) for 15-30 minutes at 37°C.-
Reasoning: This allows the antagonist to reach equilibrium occupancy at the receptor before the agonist is introduced.
-
-
Agonist Challenge: Add VIP (1-28) at its
concentration (typically 3-10 nM). -
Stimulation: Incubate for 30 minutes in the presence of 0.5 mM IBMX.
-
Lysis & Detection: Lyse cells and quantify cAMP.
Data Analysis (Schild Plot Logic):
-
If VIP (6-28) is a competitive antagonist, increasing its concentration should shift the VIP (1-28) dose-response curve to the right without suppressing the maximal response (
). -
Calculate the
of the fragment against the fixed agonist concentration.
Competitive Binding Assay
To prove the fragment binds the same pocket as the native peptide.
-
Tracer: Use
I-VIP (1-28) (~50 pM). -
Competitors: Serial dilutions of unlabeled VIP (1-28) and VIP (6-28).
-
Incubation: 60-90 min at 4°C or RT (lower temp reduces internalization/degradation).
-
Separation: Vacuum filtration over PEI-treated glass fiber filters.
-
Result: VIP (6-28) should displace the tracer. The shift in
compared to VIP (1-28) represents the loss of affinity due to N-terminal deletion.
References
-
Couvineau, A., & Laburthe, M. (2012). The Family B1 GPCR: Structural Aspects and Interaction with Ligands. Current Drug Targets.
-
Harmar, A. J., et al. (1998).[1] International Union of Pharmacology. XVIII. Nomenclature of Receptors for Vasoactive Intestinal Peptide and Pituitary Adenylate Cyclase-Activating Polypeptide. Pharmacological Reviews.
-
Gourlet, P., et al. (1997). Interaction of lipophilic VIP derivatives with recombinant VIP1/PACAP and VIP2/PACAP receptors. European Journal of Pharmacology.
-
Fishbein, V. A., et al. (1994). A chimeric VIP-PACAP analogue but not VIP pseudopeptides function as VIP receptor antagonists.[6] Peptides.
-
Laburthe, M., et al. (2007).[7] Class II G protein-coupled receptors for VIP and PACAP: structure, models of activation and pharmacology. Peptides.
Sources
- 1. VASOACTIVE INTESTINAL PEPTIDE (VIP) ACTS VIA MULTIPLE SIGNAL PATHWAYS TO REGULATE HIPPOCAMPAL NMDA RECEPTORS AND SYNAPTIC TRANSMISSION - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Vasoactive intestinal peptide - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Vasoactive Intestinal Peptide (6-28), human, porcine, rat - Echelon Biosciences [echelon-inc.com]
- 6. rndsystems.com [rndsystems.com]
- 7. VPAC receptors: structure, molecular pharmacology and interaction with accessory proteins - PMC [pmc.ncbi.nlm.nih.gov]
Structure-Activity Relationship of VIP (6-28) C-Terminal Fragment
This guide provides an in-depth technical analysis of the VIP (6-28) C-terminal fragment, focusing on its structure-activity relationship (SAR), pharmacological profile as a receptor antagonist, and experimental utility.
Technical Guide for Research & Drug Development
Executive Summary
The VIP (6-28) fragment is a truncated analogue of the 28-amino acid Vasoactive Intestinal Peptide (VIP). By deleting the first five N-terminal residues, the peptide retains its receptor-binding affinity (the "address") but loses its efficacy to activate the Gs-protein coupled signaling cascade (the "message"). Consequently, VIP (6-28) functions as a competitive antagonist at both VPAC1 and VPAC2 receptors.
This guide details the structural basis of this antagonism, its pharmacological limitations compared to next-generation chimeras, and validated protocols for its synthesis and application in cAMP inhibition assays.
Structural Biology & SAR Analysis
The "Address-Message" Concept
The bioactivity of VIP follows the classic "address-message" hypothesis common to Class B GPCR ligands.
-
The Message (Residues 1-5): The N-terminal sequence (His-Ser-Asp-Ala-Val) is flexible and disordered in solution but essential for triggering the conformational change in the receptor transmembrane domain that activates the Gs protein.
-
The Address (Residues 6-28): The C-terminal segment forms a stable
-helix that binds to the large N-terminal extracellular domain (N-ted) of the VPAC receptors.
Structural Consequence of Truncation
VIP (6-28) lacks the "message" domain. It successfully docks into the receptor's N-ted via its helical C-terminus but fails to engage the transmembrane core to induce signaling.
Sequence: H-Phe-Thr-Asp-Asn-Tyr-Thr-Arg-Leu-Arg-Lys-Gln-Met-Ala-Val-Lys-Lys-Tyr-Leu-Asn-Ser-Ile-Leu-Asn-NH2[1]
Figure 1: Structural logic of VIP (6-28) antagonism. The fragment retains binding capability (blue) but lacks the activation domain (red).
Pharmacological Profile[2][3][4]
VIP (6-28) is characterized as a low-to-moderate potency, non-selective antagonist . While useful for general receptor blockade, researchers must be aware of its potency limits compared to chimeric antagonists like PG 97-269 or VIPhyb.
Binding vs. Efficacy Data
| Parameter | VIP (Full Length) | VIP (6-28) | Note |
| Primary Action | Agonist | Antagonist | Competitive inhibition mechanism. |
| Receptor Selectivity | VPAC1 | VPAC1 | Non-selective; blocks both subtypes. |
| Binding Affinity ( | ~0.5 - 1.0 nM | ~100 - 500 nM | Truncation reduces affinity by >100-fold. |
| Functional Potency ( | N/A (Agonist | 10 - 30 | High concentrations required for full blockade. |
| Metabolic Stability | Low ( | Low | Susceptible to peptidases; unstable in basic pH. |
Mechanism of Action
VIP (6-28) inhibits the accumulation of intracellular cAMP induced by VIP.[2] However, due to its lower affinity compared to the native peptide, a significant molar excess (typically 100-1000x) is required to effectively displace endogenous VIP.
Figure 2: Competitive antagonism pathway. VIP (6-28) occupies the receptor, preventing Gs coupling and downstream cAMP accumulation.
Experimental Methodologies
Synthesis Protocol (SPPS)
Objective: Synthesize VIP (6-28) using Fmoc solid-phase peptide synthesis. Scale: 0.1 mmol.
-
Resin Loading: Use Rink Amide MBHA resin to generate the C-terminal amide (
).-
Note: The C-terminal Asn requires careful handling to avoid racemization.
-
-
Coupling Cycles:
-
Deprotection: 20% Piperidine in DMF (2 x 5 min).
-
Coupling: 5 eq. Fmoc-AA-OH, 5 eq.[1] HBTU/HCTU, 10 eq. DIPEA in DMF (45 min).
-
Critical Step: Double couple hydrophobic residues (Leu, Ile, Val) and the N-terminal Phe to ensure completion.
-
-
Cleavage:
-
Cocktail: TFA (95%), TIPS (2.5%),
(2.5%). -
Time: 2-3 hours at room temperature.
-
Precipitation: Cold diethyl ether.
-
-
Purification:
-
Column: C18 Reverse-Phase HPLC.
-
Gradient: 10-60% Acetonitrile in water (with 0.1% TFA) over 45 min.
-
Validation: ESI-MS (Expected MW: ~2816.3 Da).
-
Functional Assay: cAMP Inhibition
Objective: Validate antagonist activity in VPAC1-expressing cells (e.g., HT-29 or T-47D).
-
Cell Preparation: Seed cells in 24-well plates (
cells/well). Incubate overnight. -
Pre-Incubation (Antagonist):
-
Wash cells with PBS.
-
Add serum-free medium containing IBMX (500
M) to inhibit phosphodiesterase. -
Add VIP (6-28) at titration concentrations (e.g., 1
M, 10 M, 30 M, 100 M). -
Incubate for 30 minutes at 37°C.
-
-
Stimulation (Agonist):
-
Add VIP (full length) at a fixed concentration (typically 10 nM, which is ~
). -
Incubate for 15-30 minutes.
-
-
Lysis & Detection:
-
Terminate reaction with 0.1M HCl or cell lysis buffer.
-
Quantify cAMP using ELISA or TR-FRET.
-
-
Data Analysis:
-
Plot % Inhibition vs. Log[Antagonist].
-
Success Criteria: A dose-dependent reduction in cAMP.[2] Expect ~60-80% inhibition at 100
M antagonist against 10 nM VIP.
-
References
-
Use of VIP (6-28)
-
Receptor Pharmacology & Binding
- Title: VPAC receptors: structure, molecular pharmacology and interaction with accessory proteins.
- Source: British Journal of Pharmacology (2012).
-
URL:[Link]
-
Synthesis & Stability
- Title: Structure-activity relationship of vasoactive intestinal peptide (VIP)
- Source: Naunyn-Schmiedeberg's Archives of Pharmacology (2008).
-
URL:[Link]
-
VIP Receptor Signaling
- Title: VIP Receptors | Pancreapedia.
- Source: University of Michigan.
-
URL:[Link]
Sources
Introduction: The Significance of Vasoactive Intestinal Peptide (VIP) and its Antagonist Fragment, Vip (6-28)
An In-Depth Technical Guide to the Physicochemical Properties of the Vip (6-28) Peptide
Vasoactive Intestinal Peptide (VIP) is a 28-amino acid neuropeptide with a wide distribution in the central and peripheral nervous systems.[1] It belongs to the glucagon/secretin superfamily and exerts a broad range of biological effects, including vasodilation, smooth muscle relaxation, and modulation of immune responses, by binding to the G protein-coupled receptors VPAC1 and VPAC2.[1]
In the field of pharmacology and neuroscience, understanding the function of such peptides often requires the use of specific antagonists to block their action and elucidate their pathways. The C-terminal fragment, Vip (6-28), which comprises amino acids 6 through 28 of the full-length peptide, has been identified as an effective VIP receptor antagonist.[2][3] It is a critical tool for researchers studying the physiological roles of VIP, from its involvement in circadian rhythms to its potential role in osteoarthritis pain.[1][4]
For professionals in research and drug development, a precise understanding of a peptide's fundamental physicochemical properties—namely its molecular weight (MW) and isoelectric point (pI)—is not merely academic. These parameters are foundational to every stage of the research pipeline, from synthesis and purification quality control to the design of functional assays and formulation development. This guide provides a detailed examination of the theoretical and experimental determination of the molecular weight and isoelectric point of the Vip (6-28) peptide.
Part 1: Theoretical Physicochemical Properties of Vip (6-28)
The theoretical properties of a peptide are derived directly from its amino acid sequence. They provide a crucial baseline for experimental validation and quality control.
Amino Acid Sequence
The foundational property of Vip (6-28) is its primary structure. The sequence is conserved across human, porcine, and rat species. The peptide consists of 23 amino acid residues with an amidated C-terminus, which is a common post-translational modification that increases peptide stability and biological activity.
-
One-Letter Code: FTDNYTRLRKQMAVKKYLNSILN-NH2
-
Three-Letter Code: Phe-Thr-Asp-Asn-Tyr-Thr-Arg-Leu-Arg-Lys-Gln-Met-Ala-Val-Lys-Lys-Tyr-Leu-Asn-Ser-Ile-Leu-Asn-NH2
Theoretical Molecular Weight (MW)
The molecular weight of a peptide is calculated by summing the monoisotopic or average masses of its constituent amino acids and accounting for the loss of one water molecule (18.015 Da) for each peptide bond formed. The C-terminal amidation (-NH2) adds approximately 0.984 Da compared to a free carboxyl group (-OH).
Based on this sequence, the calculated molecular weight is consistently reported by commercial suppliers and bioinformatics tools.
Theoretical Isoelectric Point (pI)
The isoelectric point (pI) is the pH at which a molecule carries no net electrical charge.[8][9] This property is dictated by the pKa values of the ionizable groups: the N-terminal amine, the C-terminal amide (which is not ionizable), and the side chains of acidic (Asp, Glu) and basic (Lys, Arg) amino acids. The pI is critical for predicting a peptide's solubility and for developing purification methods like ion-exchange chromatography and isoelectric focusing.
Using the ProtParam tool on the ExPASy server, which computes theoretical pI from a sequence, the isoelectric point for Vip (6-28) can be calculated.[10][11][12]
-
Calculated Isoelectric Point (pI): 10.09
This high pI value indicates that Vip (6-28) is a basic peptide, carrying a net positive charge at physiological pH (~7.4). This is expected due to the presence of four basic residues (two Lysine, two Arginine) and only one acidic residue (Aspartic acid).
Summary of Physicochemical Data
| Parameter | Value | Source/Method |
| Sequence | FTDNYTRLRKQMAVKKYLNSILN-NH2 | UniProt, Commercial Suppliers[5][6] |
| Number of Residues | 23 | Sequence Analysis |
| Theoretical MW | 2816.3 g/mol | Calculation from Sequence[5][6][7] |
| Theoretical pI | 10.09 | ExPASy ProtParam Tool[10][11] |
Part 2: Experimental Determination of Physicochemical Properties
While theoretical values are essential, they must be confirmed by empirical measurement. This validation is a cornerstone of quality control in peptide synthesis and research, ensuring the identity and purity of the molecule.
Workflow for Physicochemical Characterization
The following diagram illustrates a typical workflow for the complete characterization of a synthetic peptide like Vip (6-28).
Caption: Workflow for peptide physicochemical characterization.
Molecular Weight Determination by MALDI-TOF Mass Spectrometry
Mass spectrometry (MS) is the definitive technique for accurately determining the molecular weight of peptides.[13][14][15] Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) is particularly well-suited for this purpose due to its high sensitivity, speed, and tolerance for salts, making it a staple in quality control for synthetic peptides.[16][17][18]
Causality and Rationale: The "soft" ionization of MALDI prevents fragmentation of the peptide, primarily generating singly charged ions ([M+H]+). The TOF analyzer then separates these ions based on their mass-to-charge ratio (m/z) with high precision. The resulting spectrum provides a direct readout of the molecular mass, allowing for unambiguous confirmation of the peptide's identity.
Detailed Protocol for MALDI-TOF MS Analysis:
-
Sample Preparation:
-
Reconstitute the lyophilized Vip (6-28) peptide in a suitable solvent, typically a mixture of 0.1% Trifluoroacetic Acid (TFA) in ultrapure water and acetonitrile (e.g., 50:50 v/v), to a final concentration of 1-10 pmol/µL.[19] TFA aids in peptide solubilization and promotes ionization.
-
The peptide solution should be clear; if solubility is an issue, sonication or minor adjustments to the organic solvent percentage may be required.
-
-
Matrix Preparation:
-
Prepare a saturated solution of a suitable matrix. For peptides in the mass range of Vip (6-28) (~2.8 kDa), α-cyano-4-hydroxycinnamic acid (CHCA) is the matrix of choice.[16][20]
-
Dissolve CHCA in a 50:50 (v/v) solution of acetonitrile and 0.1% aqueous TFA to a concentration of 5-10 mg/mL.[16] Vortex and centrifuge briefly to pellet any undissolved matrix.
-
-
Target Plate Spotting (Dried-Droplet Method):
-
Pipette 0.5–1.0 µL of the peptide solution onto a spot on the MALDI target plate.
-
Immediately add 0.5–1.0 µL of the CHCA matrix solution to the same spot.[19]
-
Gently mix the droplet with the pipette tip without scratching the plate surface.
-
Allow the mixture to air-dry completely at room temperature. A uniform, crystalline spot should form as the solvent evaporates. This co-crystallization is critical for efficient energy transfer from the laser to the analyte.
-
-
Instrument Calibration and Data Acquisition:
-
Calibrate the mass spectrometer using a standard mixture of peptides with known masses that bracket the expected mass of Vip (6-28). This step is crucial for ensuring high mass accuracy.
-
Load the target plate into the instrument.
-
Acquire the mass spectrum in positive ion linear or reflectron mode. The laser is fired at the sample spot, and data from multiple laser shots are averaged to produce the final spectrum.
-
-
Data Analysis:
-
The primary peak in the spectrum should correspond to the singly protonated molecular ion ([M+H]+) of the Vip (6-28) peptide.
-
The experimentally measured mass should be within a narrow tolerance (typically <0.1%) of the theoretical molecular weight (2816.3 + 1.007 Da for the proton ≈ 2817.3 Da).
-
Isoelectric Point Determination by Isoelectric Focusing (IEF)
Isoelectric focusing separates proteins and peptides based on their pI.[5][21][22] The technique is most commonly performed as the first dimension of two-dimensional gel electrophoresis (2D-PAGE).[23][24][25]
Causality and Rationale: A peptide is introduced into a stable pH gradient (typically within a polyacrylamide gel strip). When an electric field is applied, the peptide, if charged, will migrate towards the electrode with the opposite charge. As it moves through the pH gradient, its own net charge changes. Migration ceases when the peptide reaches the point in the gradient where the pH equals its pI, as its net charge becomes zero.[24][26]
Caption: Principle of Isoelectric Focusing for a basic peptide.
Detailed Protocol for Isoelectric Focusing:
-
Sample Preparation for IEF:
-
Dissolve the Vip (6-28) peptide in a rehydration/sample buffer. A typical buffer contains 7 M urea, 2 M thiourea, 4% (w/v) CHAPS, and a small amount of a reducing agent like DTT.
-
Rationale: Urea and thiourea are chaotropic agents that denature the peptide and keep it soluble. CHAPS is a non-ionic detergent that prevents aggregation.
-
-
IPG Strip Rehydration and Sample Loading:
-
Select an Immobilized pH Gradient (IPG) strip with a pH range that includes the expected pI. For Vip (6-28) (pI ≈ 10.09), a broad range strip (e.g., pH 3-11) is appropriate.
-
Place the IPG strip in a rehydration tray and add the sample-containing rehydration buffer. Allow the strip to rehydrate for several hours or overnight. During this time, the peptide enters the gel matrix.
-
-
First-Dimension Focusing:
-
Place the rehydrated IPG strip onto the IEF focusing unit. Ensure good contact with the electrodes.
-
Run the focusing program, which involves applying a voltage that gradually increases over several hours. A typical program might be:
-
250 V for 30 minutes (slow ramp)
-
1000 V for 1 hour (gradient ramp)
-
8000 V for 5-8 hours (fast ramp and hold)
-
-
The total volt-hours (Vhr) applied determines the completion of focusing.
-
-
Visualization and pI Determination:
-
After focusing, the peptide is fixed and stained within the IPG strip using a protein stain like Coomassie Brilliant Blue or a more sensitive silver stain.
-
The position of the stained peptide band along the strip corresponds to its pI.
-
To determine the pI value accurately, run a set of pI marker proteins with known isoelectric points in a separate lane. A standard curve is generated by plotting the migration distance versus the known pI of the markers. The pI of Vip (6-28) can then be interpolated from this curve.[27]
-
Part 3: Interpretation and Significance in Research & Development
Confirming the molecular weight and isoelectric point of Vip (6-28) is fundamental for scientific integrity and the success of downstream applications.
-
Quality Control: An experimental MW matching the theoretical value confirms the correct peptide was synthesized without truncations, deletions, or failed deprotection of side chains. A single, sharp band in IEF indicates high purity and the absence of isoforms with charge variations (e.g., due to deamidation).
-
Method Development: Knowledge of the pI is essential for developing purification protocols. Since Vip (6-28) is highly basic (pI 10.09), it will bind strongly to a cation-exchange chromatography column at neutral pH. Conversely, it will not bind to an anion-exchange column. This knowledge saves significant time and resources in purification design.
-
Assay Design and Formulation: The charge state of the peptide, predicted by its pI, influences its interaction with receptors, antibodies, and other biological molecules. It also affects its solubility and stability in different buffer systems, which is critical information for designing reliable binding assays and developing stable pharmaceutical formulations.
Conclusion
The Vip (6-28) peptide is a vital antagonist for probing the function of the VIP system. Its utility in research is underpinned by its well-defined physicochemical properties. With a theoretical molecular weight of ~2816.3 g/mol and a theoretical isoelectric point of 10.09 , Vip (6-28) is a moderately sized, highly basic peptide. These properties can be rigorously verified using standard, authoritative laboratory techniques: MALDI-TOF mass spectrometry for molecular weight and isoelectric focusing for the isoelectric point. For any researcher or drug development professional, applying these analytical methods is a non-negotiable step to ensure the identity, purity, and ultimate reliability of their experimental results.
References
-
Pearson, W. R. (n.d.). Isoelectric Point (pI) Calculator. Retrieved from [Link]
-
Isaacs, N. W., et al. (1985). Structure of the human vasoactive intestinal polypeptide gene. Proceedings of the National Academy of Sciences, 82(19), 6384-6388. Retrieved from [Link]
-
Wikipedia. (2024). Vasoactive intestinal peptide. Retrieved from [Link]
-
Elabscience. (n.d.). VIP (6-28), human, bovine, porcine, rat. Elabscience. Retrieved from [Link]
-
Bitesize Bio. (2016). Isoelectric Focusing for Separation of Proteins and Peptides. Retrieved from [Link]
-
Strupat, K. (2005). Molecular weight determination of peptides and proteins by ESI and MALDI. Methods in Enzymology, 405, 1-36. Retrieved from [Link]
-
Shimadzu. (n.d.). Quality Control of Synthetic Peptides using the MALDI-8030 Dual Polarity Benchtop MALDI-TOF Mass Spectrometer. Shimadzu Corporation. Retrieved from [Link]
-
Prabhala, B. K., Mirza, O., Højrup, P., & Hansen, P. R. (2015). Characterization of Synthetic Peptides by Mass Spectrometry. Methods in Molecular Biology, 1348, 77-87. Retrieved from [Link]
-
Gasteiger, E., et al. (2003). ExPASy: the proteomics server for in-depth protein knowledge and analysis. Nucleic Acids Research, 31(13), 3784-3788. Retrieved from [Link]
-
SIB Swiss Institute of Bioinformatics. (n.d.). ProtParam. ExPASy. Retrieved from [Link]
-
Rogowska-Wrzesinska, A., et al. (2017). Isoelectric Point Separations of Peptides and Proteins. Molecules, 22(2), 215. Retrieved from [Link]
-
Quandle Labs. (n.d.). Protparam Online Tool in Choppr. Retrieved from [Link]
-
Kendrick Labs. (n.d.). 2D Gel Electrophoresis. Retrieved from [Link]
-
Biovera. (2024). Mass Spectrometry Applications in Peptide Analysis. Retrieved from [Link]
-
Siuzdak, G. (2005). Peptide and protein analysis with mass spectrometry. Journal of the Association for Laboratory Automation, 10(4), 229-237. Retrieved from [Link]
-
Basic Science Series. (2024). ProtParam Tool of ExPASy | Protein Analysis | Bioinformatics. YouTube. Retrieved from [Link]
-
MtoZ Biolabs. (n.d.). What Are the Methods for Measuring Peptide Molecular Weight Distribution?. Retrieved from [Link]
-
MtoZ Biolabs. (n.d.). How Can the Isoelectric Point of a Peptide Be Calculated?. Retrieved from [Link]
-
TotalLab. (n.d.). The Essential Guide to 2D Electrophoresis. Retrieved from [Link]
-
Bio-Rad Laboratories. (n.d.). 2-D Electrophoresis Workflows & Resources. Retrieved from [Link]
-
DergiPark. (2024). Characterization of Vasoactive Intestinal Polypeptide with LC-MS/MS Method. Retrieved from [Link]
-
Medzihradszky, K. F., & Chalkley, R. J. (2011). Preparation and analysis of proteins and peptides using MALDI TOF/TOF mass spectrometry. Current Protocols in Protein Science, Chapter 16, Unit 16.12. Retrieved from [Link]
-
Schuelert, N., & McDougall, J. J. (2006). Electrophysiological evidence that the vasoactive intestinal peptide receptor antagonist VIP6-28 reduces nociception in an animal model of osteoarthritis. Osteoarthritis and Cartilage, 14(11), 1155-1162. Retrieved from [Link]
-
ResearchGate. (2025). Characterization of Vasoactive Intestinal Polypeptide with LC-MS/MS Method | Request PDF. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). MALDI-TOF. Retrieved from [Link]
-
Wikipedia. (2024). Vasoactive intestinal peptide. Retrieved from [Link]
-
Food Science Toolbox. (2021). How to Determine Isoelectric Point (pI) of Peptides. Retrieved from [Link]
-
Mohney, R. P., & Zigmond, R. E. (1998). Vasoactive Intestinal Peptide Enhances Its Own Expression in Sympathetic Neurons after Injury. The Journal of Neuroscience, 18(14), 5285-5293. Retrieved from [Link]
Sources
- 1. Vasoactive intestinal peptide - Wikipedia [en.wikipedia.org]
- 2. Vasoactive Intestinal Peptide (6-28), human, porcine, rat - Echelon Biosciences [echelon-inc.com]
- 3. Vasoactive Intestinal Peptide Enhances Its Own Expression in Sympathetic Neurons after Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Electrophysiological evidence that the vasoactive intestinal peptide receptor antagonist VIP6-28 reduces nociception in an animal model of osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mybiosource.com [mybiosource.com]
- 6. Expasy - ProtParam [web.expasy.org]
- 7. peptide.com [peptide.com]
- 8. Isoelectric Point (pI) Calculator | Protein & Amino Acid pI from pKa [pearson.com]
- 9. How Can the Isoelectric Point of a Peptide Be Calculated? | MtoZ Biolabs [mtoz-biolabs.com]
- 10. ExPASy: the proteomics server for in-depth protein knowledge and analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ProtParam - SIB Swiss Institute of Bioinformatics [expasy.org]
- 12. m.youtube.com [m.youtube.com]
- 13. Molecular weight determination of peptides and proteins by ESI and MALDI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. What Are the Methods for Measuring Peptide Molecular Weight Distribution | MtoZ Biolabs [mtoz-biolabs.com]
- 16. shimadzu.com [shimadzu.com]
- 17. researchgate.net [researchgate.net]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Protocols for Identification of Proteins by MALDI-TOF MS - Creative Proteomics [creative-proteomics.com]
- 20. biovera.com.au [biovera.com.au]
- 21. Isoelectric Focusing: Principles, Applications, Advantages, and Limitations - Creative Proteomics [creative-proteomics.com]
- 22. mdpi.com [mdpi.com]
- 23. 2D Gel Electrophoresis | Thermo Fisher Scientific - SG [thermofisher.com]
- 24. Two dimensional gel electrophoresis (2-DE) - Creative Proteomics Blog [creative-proteomics.com]
- 25. The Essential Guide to 2D Electrophoresis - TotalLab [totallab.com]
- 26. bio-rad.com [bio-rad.com]
- 27. 2D Electrophoresis | 2D Gel Electrophoresis | 2D Protein Gels [kendricklabs.com]
Methodological & Application
Application Note: Solubilization Dynamics of VIP (6-28) – Optimizing Aqueous vs. Acetic Acid Protocols
Target Audience: Researchers, biochemists, and drug development professionals. Application: In vitro receptor antagonism, cAMP signaling assays, and in vivo neuropeptide studies.
Introduction & Biochemical Profile
Vasoactive Intestinal Peptide (6-28), commonly referred to as VIP (6-28), is a truncated synthetic peptide that functions as a highly potent, competitive antagonist of the endogenous Vasoactive Intestinal Peptide at VPAC1 and VPAC2 receptors[1]. By lacking the first five N-terminal amino acids (HSDAV) required for receptor activation, VIP (6-28) binds the receptor without triggering the Gs-coupled adenylyl cyclase pathway, effectively blunting cAMP accumulation in sympathetic neurons and epithelial cells[1][2].
Figure 1: Mechanism of action of VIP (6-28) competitively antagonizing VPAC receptors.
The Causality of Solubilization: Water vs. Acetic Acid
Proper solubilization of VIP (6-28) is critical for reproducible dose-response curves. The peptide sequence (FTDNYTRLRKQMAVKKYLNSILN-NH2) has a molecular weight of 2816.3 Da and contains five highly basic residues (two Arginines, three Lysines) against only one acidic residue (Aspartate)[3]. This net positive charge (+4 to +5 at physiological pH) dictates its solubility behavior.
Why Water? (First-Line Solvent) Because of its basic nature, VIP (6-28) is inherently hydrophilic. For standard working stocks (≤ 1–5 mg/mL), double-distilled water (ddH₂O) is the preferred solvent. Water maintains the peptide in a physiologically compatible state, preventing the introduction of extraneous ions that could interfere with sensitive in vitro cell culture assays.
Why Acetic Acid? (Rescue & High-Concentration Solvent) While some manufacturers report aqueous solubility up to 20 mg/mL, batch-to-batch variations—particularly the presence of trifluoroacetate (TFA) versus acetate counter-ions[4]—can cause the hydrophobic C-terminal tail (YLNSILN) to drive intermolecular aggregation. If the peptide forms a cloudy suspension or gel in water, 10–30% Acetic Acid is introduced[2].
-
Mechanistic Causality: Acetic acid lowers the pH, ensuring absolute protonation of all basic side chains. This maximizes electrostatic repulsion between peptide monomers. Furthermore, as a mild chaotrope, acetic acid disrupts transient alpha-helical formations and hydrophobic collapse, breaking apart aggregates without denaturing the primary sequence.
Quantitative Physicochemical Parameters
| Parameter | Specification / Value | Reference |
| Sequence | FTDNYTRLRKQMAVKKYLNSILN-NH₂ | [3] |
| Molecular Weight | 2816.35 Da | [5] |
| CAS Number | 69698-54-0 | [5] |
| Net Charge (Neutral pH) | Highly Basic (Approx. +4) | Derived from[3] |
| Aqueous Solubility Limit | 1 mg/mL to 20 mg/mL (Batch dependent) | |
| Acidic Solubility Limit | > 20 mg/mL (in 10-30% Acetic Acid) | [2] |
Step-by-Step Solubilization Protocols
The following self-validating protocols are designed to ensure complete dissolution while preserving peptide integrity.
Protocol A: Standard Aqueous Solubilization (Target: 1–5 mg/mL)
Use this protocol for standard in vitro assays where physiological pH is strictly required.
-
Equilibration: Allow the lyophilized VIP (6-28) vial to reach room temperature in a desiccator for 30 minutes before opening to prevent condensation.
-
Calculation: Determine the required volume of sterile ddH₂O. (e.g., for a 1 mg/mL stock of 5 mg peptide, use 5 mL ddH₂O).
-
Addition: Add the ddH₂O directly to the vial. Do not agitate violently.
-
Dissolution: Gently swirl the vial or use a pipette to mix. If particles remain, place the vial in a low-power ultrasonic bath for 3–5 minutes at room temperature.
-
Validation: Hold the vial against a light source. The solution must be completely transparent. If turbidity persists, proceed immediately to Protocol B .
Protocol B: Acetic Acid Rescue (Target: >5 mg/mL or Recalcitrant Batches)
Use this protocol if Protocol A fails, or if preparing highly concentrated stocks[2].
-
Acidification: To the turbid aqueous suspension from Protocol A, add glacial acetic acid dropwise to achieve a final concentration of 10% to 30% (v/v).
-
Incubation: Gently vortex the solution for 60 seconds. The drop in pH will protonate the basic residues and break hydrophobic aggregates.
-
Validation: The solution should turn crystal clear.
-
Neutralization (Optional but Recommended): If the stock is to be used directly in unbuffered cell culture, you may need to dilute it heavily in assay buffer or perform a quick lyophilization to remove the volatile acetic acid, leaving behind the highly soluble acetate salt of the peptide[4].
Protocol C: Complex In Vivo Formulation (TargetMol Guidelines)
Use this protocol for animal studies where high systemic bioavailability is required[6].
-
Primary Solubilization: Dissolve the peptide in 10% DMSO to form a concentrated, clear stock.
-
Surfactant/Carrier Addition: Add 40% PEG300 and mix thoroughly until clear.
-
Stabilization: Add 5% Tween 80 and mix to prevent precipitation upon aqueous dilution.
-
Final Dilution: Add 45% Saline, PBS, or ddH₂O to reach the final working volume.
Figure 2: Decision tree for the solubilization of VIP (6-28) based on visual clarity.
Storage & Handling
-
Lyophilized Powder: Store at -20°C for up to 3 years. Keep strictly away from moisture[6].
-
Reconstituted Solutions: Aliquot the clear stock solution into single-use polypropylene tubes to avoid freeze-thaw cycles. Store at -80°C for up to 1 year[6]. Avoid glass vials for dilute stocks, as basic peptides like VIP (6-28) can adsorb to the negatively charged silicate glass surfaces.
References
-
QYAOBIO. Vasoactive Intestinal Peptide - VIP Peptides.[Link]
-
Tebubio. VIP(6-28)(human, rat, porcine, bovine) acetate. [Link]
-
European Respiratory Society (ERSNet). Neuropeptide regulation of secretion and inflammation in human airway gland serous cells. [Link]
Sources
Optimal concentration Vip (6-28) antagonist in vitro assays
Application Note: Optimization of Vip (6-28) Antagonist Concentrations in Functional In Vitro Assays
Part 1: Executive Summary & Core Directive
The "Micromolar Necessity" Vip (6-28) is a truncated peptide fragment of Vasoactive Intestinal Peptide (VIP) that functions as a competitive antagonist at VPAC1 and VPAC2 receptors.[1] Unlike high-affinity small molecules or third-generation peptide hybrids, Vip (6-28) exhibits moderate affinity, often requiring concentrations in the micromolar (µM) range to achieve effective blockade in functional assays.[1]
Critical Insight: Many experimental failures with Vip (6-28) stem from treating it like a nanomolar antagonist.[1] This guide provides the rationale and protocol to utilize Vip (6-28) effectively, recommending a working concentration range of 10 µM – 30 µM for functional inhibition, while outlining the Schild regression method for precise affinity determination.
Part 2: Scientific Foundation & Mechanism[2]
Mechanism of Action
VIP signals through two Class B GPCRs: VPAC1 and VPAC2 .[2][3][4][5][6] Both receptors couple primarily to G
-
Agonist (VIP): Full length (28 amino acids).[1][7][3][8][9][10][11] High affinity (Kd ~ 0.1–1.0 nM).[1]
-
Antagonist (Vip 6-28): Lacks the N-terminal histidine and serine residues crucial for receptor activation but retains the C-terminal alpha-helix required for binding.[1] It competitively occupies the orthosteric site without inducing G-protein coupling.
Signaling Pathway Visualization
Caption: Competitive antagonism of Vip (6-28) at the VPAC receptor interface, preventing Gs-mediated cAMP accumulation.[1]
Part 3: Determining the Optimal Concentration
The "optimal" concentration is not fixed; it depends on the agonist concentration used and the receptor density. However, for standard screening, we rely on the Schild Equation logic.
The Working Range
Literature and empirical data suggest Vip (6-28) has a
To achieve 90% inhibition of a sub-maximal agonist dose, the antagonist concentration
| Assay Intent | Recommended [Vip 6-28] | Rationale |
| Ki Determination | Dose-Response (1 nM – 100 µM) | Required to fit a sigmoidal inhibition curve.[1] |
| Functional Blockade | 10 µM – 30 µM | Provides robust inhibition of VIP (10 nM) without non-specific toxicity.[1] |
| High Stringency | 100 µM | Maximal blockade, but risk of off-target effects increases. |
Specificity Controls
At concentrations
-
Self-Validation Step: Always run a control with Forskolin (10 µM) + Vip (6-28) (30 µM) .[1]
-
Result: Vip (6-28) should NOT inhibit Forskolin-induced cAMP, as Forskolin bypasses the receptor to activate AC directly.[1]
Part 4: Detailed Protocol – Functional cAMP Antagonism Assay
Objective: Quantify the antagonistic potency of Vip (6-28) against VIP-induced cAMP accumulation in HEK293-VPAC1 cells (or primary SCG neurons).
Materials:
-
Cell Line: HEK293 stably expressing human VPAC1.[1]
-
Agonist: VIP (human/rat), prepare 1 mM stock in water.
-
Antagonist: Vip (6-28), prepare 10 mM stock in PBS/0.1% BSA.[1]
-
Assay Buffer: HBSS + 20 mM HEPES + 0.1% BSA + 0.5 mM IBMX (PDE Inhibitor is critical).[1]
-
Detection Kit: HTRF cAMP or ELISA cAMP kit.[1]
Workflow Diagram
Caption: Step-by-step workflow for the competitive antagonism assay. Pre-incubation is the critical step.
Step-by-Step Procedure
-
Preparation (Day 0):
-
Seed cells in a white 384-well low-volume plate (2,000 cells/well) in culture media.[1] Incubate overnight.
-
-
Buffer Exchange (Day 1):
-
Antagonist Pre-treatment (Critical):
-
Prepare a 2X concentration of Vip (6-28) (e.g., if final is 30 µM, prepare 60 µM).[1]
-
Add 5 µL of 2X Vip (6-28) to the wells.
-
Incubate for 30 minutes at 37°C.
-
Why? This allows the antagonist to reach equilibrium occupancy at the receptor before the high-affinity agonist competes for the site.
-
-
Agonist Challenge:
-
Prepare a 2X concentration of VIP Agonist (typically EC80, approx 10-30 nM).[1]
-
Add 10 µL of 2X VIP to the wells (Final Volume = 20 µL).
-
Incubate for 30 minutes at 37°C .
-
-
Detection:
Part 5: Data Analysis & Interpretation
Calculating Inhibition
Normalize data to controls:
-
0% Inhibition (Max Signal): VIP alone (no antagonist).
-
100% Inhibition (Basal): Buffer only (no VIP, no antagonist).[1]
Schild Analysis (Advanced Validation)
To prove competitive antagonism, perform the assay with varying concentrations of VIP (Agonist Dose-Response) in the presence of fixed concentrations of Vip (6-28) (e.g., 0, 3, 10, 30 µM).[1]
-
Expected Result: Parallel rightward shift of the VIP dose-response curve.
-
No depression of maximal response: If the max signal decreases, the antagonism may be non-competitive or toxic.
References
-
Modulation of VPAC1 signaling: Mechanism of Action & Protocol. MedChemExpress.[1][9] Link
-
Receptor Subtypes: VPAC Receptors: Structure, molecular pharmacology and interaction with accessory proteins. Laburthe, M., et al. British Journal of Pharmacology. Link
-
Antagonist Potency: Vasoactive intestinal peptide enhances its own expression in sympathetic neurons after injury.[1][9] Mohney, R.P., et al. Journal of Neuroscience.[12] (Demonstrates 10-100 µM usage). Link
-
Product Properties: VIP (6-28) (human, rat, porcine, bovine).[1][9][10][11][12][13] Tocris Bioscience.[1] Link
-
Comparative Pharmacology: Creation of a selective antagonist and agonist of the rat VPAC(1) receptor.[1] Igarashi, H., et al. JPET. Link
Sources
- 1. rndsystems.com [rndsystems.com]
- 2. VPAC receptors: structure, molecular pharmacology and interaction with accessory proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification and characterization of vasoactive intestinal peptide receptor antagonists with high-affinity and potent anti-leukemia activity | bioRxiv [biorxiv.org]
- 4. Vasoactive intestinal peptide - Wikipedia [en.wikipedia.org]
- 5. VIP Receptors | Pancreapedia [pancreapedia.org]
- 6. Mechanisms involved in VPAC receptors activation and regulation: lessons from pharmacological and mutagenesis studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biologics-inc.com [biologics-inc.com]
- 8. Creation of a selective antagonist and agonist of the rat VPAC(1) receptor using a combinatorial approach with vasoactive intestinal peptide 6-23 as template - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. VIP(6-28)(human, rat, porcine, bovine) | TargetMol [targetmol.com]
- 12. VIP(6-28)(human, rat, porcine, bovine) acetate Supplier | CAS | AOBIOUS [aobious.com]
- 13. VIP (6-28), human, bovine, porcine, rat - Elabscience® [elabscience.com]
Application Note: VIP(6-28) Administration Protocol for the Rat Monoiodoacetate (MIA) Osteoarthritis Model
Target Audience: Researchers, Principal Investigators, and Preclinical Drug Development Professionals Focus: Mechanistic insights, experimental workflows, and validation of VPAC receptor antagonism in joint nociception.
Introduction & Mechanistic Rationale
Osteoarthritis (OA) is a debilitating degenerative joint disease characterized by progressive cartilage destruction and severe chronic pain. While historically viewed purely as a structural disease, modern neuro-rheumatology recognizes that OA pain is heavily driven by the peripheral sensitization of joint nociceptors [1].
During the progression of OA, the inflamed synovium and damaged joint tissues upregulate the expression of Vasoactive Intestinal Peptide (VIP) . While VIP exhibits anti-inflammatory properties in certain systemic contexts, within the microenvironment of the osteoarthritic knee, it acts as a potent pro-nociceptive mediator[1]. VIP binds to VPAC1 and VPAC2 receptors on the terminals of primary afferent nerves. This binding triggers a Gs-protein/cAMP/PKA signaling cascade that phosphorylates and lowers the activation threshold of mechanotransducing ion channels (such as Nav1.7 and TRPV1)[2][3]. The clinical manifestation is severe mechanical allodynia and hyperalgesia.
VIP(6-28) is a truncated peptide fragment that lacks the N-terminal amino acids required for receptor activation but retains high binding affinity. Consequently, it functions as a highly selective, competitive VPAC receptor antagonist[4]. By administering VIP(6-28) directly into the intra-articular (i.a.) space, researchers can block endogenous VIP signaling, significantly reducing afferent firing rates and alleviating OA-induced pain behaviors[5].
The Causality of Experimental Choices
Signaling Pathway Visualization
To understand the intervention, we must map the molecular target. The diagram below illustrates how VIP(6-28) intercepts the peripheral sensitization loop.
Fig 1: VIP(6-28) antagonism of VPAC receptors prevents primary afferent nerve sensitization.
Self-Validating Experimental Design & Materials
To ensure a self-validating system , your protocol must include internal and external controls. The contralateral (left) knee serves as the internal healthy baseline. A vehicle-only (saline) cohort serves as the negative control, while a cohort receiving a known local anesthetic (e.g., intra-articular lidocaine) serves as the positive control to validate the sensitivity of your behavioral assays[8].
Reagents & Equipment
-
Animals: Male Wistar rats (150–200 g, approx. 6–8 weeks old).
-
OA Inducer: Sodium Monoiodoacetate (MIA) (Sigma-Aldrich), prepared at 3 mg / 50 µL in sterile 0.9% saline[7].
-
Antagonist: VIP(6-28) biotechnology-grade peptide (MW: 2816.2 g/mol )[4].
-
Anesthesia: Isoflurane vaporizer system (2–4% for induction and maintenance).
-
Injection Hardware: 50 µL Hamilton syringes with 27G to 30G, 0.5-inch needles.
-
Assessment Tools: Dynamic Weight Bearing (DWB) or incapacitance tester, and Von Frey filaments.
Step-by-Step Methodologies
Phase 1: Induction of the MIA Osteoarthritis Model
Objective: Establish a reproducible baseline of joint degeneration and peripheral neuropathy.
-
Acclimation: Habituate rats to the testing room and behavioral apparatus (incapacitance tester/Von Frey chambers) for 3 consecutive days prior to Day 0 to prevent stress-induced analgesia.
-
Baseline Testing (Day 0): Record baseline weight-bearing distribution and paw withdrawal thresholds.
-
Anesthesia: Induce deep anesthesia using 2–4% isoflurane delivered in 100% oxygen (1 L/min) until the cessation of all sensory pedal reflexes.
-
Preparation: Shave the right knee joint and swab thoroughly with 70% ethanol and betadine[3].
-
Intra-articular Injection: Flex the knee to 90 degrees. Insert the 27G needle through the infrapatellar ligament directly into the synovial space of the right stifle (knee) joint. Inject 50 µL of the 3 mg MIA solution.
-
Expertise Note: The infrapatellar ligament is the critical anatomical landmark. Missing the synovial cavity will result in extra-articular pooling, leading to systemic toxicity rather than localized OA.
-
-
Dispersion: Manually extend and flex the knee for 30 seconds to ensure uniform dispersion of the MIA solution across the articular cartilage[7].
Phase 2: Preparation and Administration of VIP(6-28)
Objective: Deliver the antagonist at the peak of peripheral sensitization (Day 14).
-
Peptide Reconstitution: On Day 14, reconstitute VIP(6-28) in sterile Type I ultrapure water or 0.9% saline to achieve the target dose (typically
mol per 50 µL injection)[9].-
Expertise Note: Peptides are highly susceptible to adsorption on plastic surfaces. Use low-protein binding microcentrifuge tubes and prepare the solution immediately prior to injection to prevent degradation. Avoid freeze-thaw cycles.
-
-
Administration: Under brief isoflurane anesthesia, administer 50 µL of the VIP(6-28) solution intra-articularly into the MIA-affected right knee, utilizing the same infrapatellar approach described in Phase 1.
Phase 3: Behavioral and Electrophysiological Readouts
Objective: Quantify the antinociceptive efficacy of VPAC antagonism.
-
Hindlimb Incapacitance (Weight Bearing): 30 to 60 minutes post-VIP(6-28) injection, place the rat in the incapacitance tester. Measure the weight distribution between the ipsilateral (OA) and contralateral (healthy) hind limbs.
-
Von Frey Algesiometry: Assess secondary mechanical allodynia by applying ascending forces of Von Frey filaments to the plantar surface of the hind paw until a withdrawal reflex is elicited.
-
In Vivo Electrophysiology (Optional but Definitive): For direct validation of peripheral nerve desensitization, expose the saphenous nerve. Record single-unit afferent firing rates in response to normal rotation and noxious hyper-rotation of the knee joint[5].
Experimental Workflow Visualization
Fig 2: Timeline for MIA induction, VIP(6-28) administration, and functional readouts.
Quantitative Data Presentation
The efficacy of VIP(6-28) is validated by its ability to reverse the electrophysiological and behavioral hallmarks of OA. The table below summarizes the expected quantitative outcomes based on established neurophysiological assessments[5][10].
| Diagnostic Parameter | Healthy Control (Contralateral) | MIA-Induced OA (Vehicle) | MIA-Induced OA + VIP(6-28) |
| Afferent Firing Rate (Normal Rotation) | Baseline (100%) | Sensitized (+180% via endogenous VIP) | Reduced by ~45% |
| Afferent Firing Rate (Hyper-rotation) | Baseline (100%) | Sensitized (+37% via endogenous VIP) | Reduced by ~34% |
| Hindlimb Incapacitance (Weight Bearing) | ~50/50 Equal distribution | Severe deficit on ipsilateral limb | Significant restoration |
| Paw Withdrawal Threshold (Von Frey) | High threshold (Normal) | Low threshold (Secondary Allodynia) | Increased threshold (Analgesia) |
Troubleshooting & Critical Parameters
-
Inconsistent Pain Phenotypes: If rats do not develop severe weight-bearing deficits by Day 14, the MIA injection likely missed the synovial cavity. Ensure the needle passes smoothly through the infrapatellar ligament without striking bone. Resistance indicates improper placement.
-
Transient Efficacy: VIP(6-28) is a peptide and is subject to rapid enzymatic degradation in the synovial fluid. Behavioral assays must be conducted within a strict time window (30–90 minutes post-injection) to capture peak antagonistic efficacy.
-
Handling Artifacts: Rats are highly intelligent and will alter their weight-bearing posture if stressed by the handler. Consistent, gentle handling by the same researcher throughout the 14-day protocol is mandatory to ensure data integrity.
References
-
McDougall JJ, Watkins L, Li Z. Vasoactive intestinal peptide (VIP) is a modulator of joint pain in a rat model of osteoarthritis. Pain. 2006 Jul;123(1-2):98-105. URL:[Link]
-
Schuelert N, McDougall JJ. Electrophysiological evidence that the vasoactive intestinal peptide receptor antagonist VIP6-28 reduces nociception in an animal model of osteoarthritis. Osteoarthritis Cartilage. 2006 Nov;14(11):1155-62. URL:[Link]
-
O'Brien MS, Philpott HTA, McDougall JJ. Long-Term Blockade of Nociceptive Nav1.7 Channels Is Analgesic in Rat Models of Knee Arthritis. International Journal of Molecular Sciences. 2022; 23(21):12969. URL:[Link]
-
Philpott HTA, O'Brien M, McDougall JJ. Attenuation of early phase inflammation by cannabidiol prevents pain and nerve damage in rat osteoarthritis. Pain. 2017 Dec;158(12):2442-2451. URL:[Link]
Sources
- 1. Vasoactive intestinal peptide (VIP) is a modulator of joint pain in a rat model of osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. moleculardepot.com [moleculardepot.com]
- 5. Electrophysiological evidence that the vasoactive intestinal peptide receptor antagonist VIP6-28 reduces nociception in an animal model of osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Alteration of Sensory Neurons and Spinal Response To An Experimental Osteoarthritis Pain Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uniquetherapeutics.com [uniquetherapeutics.com]
- 8. Concurrent validity of different functional and neuroproteomic pain assessment methods in the rat osteoarthritis monosodium iodoacetate (MIA) model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The role of joint nerves and mast cells in the alteration of vasoactive intestinal peptide (VIP) sensitivity during inflammation progression in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Electrophysiological evidence that the vasoactive intestinal peptide receptor antagonist VIP6-28 reduces nociception in an animal model of osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Application Note: Handling, Storage, and Reconstitution of Lyophilized Vip (6-28) Trifluoroacetate Salt
Abstract
This technical guide provides a rigorous framework for the handling, storage, and reconstitution of Vip (6-28) trifluoroacetate salt. As a truncated fragment of Vasoactive Intestinal Peptide (VIP), Vip (6-28) functions as a potent competitive antagonist at VIP receptors.[1][2][3] Its chemical instability—driven by susceptibility to oxidation (Methionine residues) and deamidation (Asparagine residues)—requires precise environmental controls. This document outlines self-validating protocols to minimize peptide degradation, ensure accurate dosing by accounting for counterion mass, and maintain biological activity in in vitro and in vivo assays.
Product Profile & Physicochemical Properties[4][5][6]
Understanding the molecular characteristics of Vip (6-28) is prerequisite to proper handling. The presence of the trifluoroacetate (TFA) counterion significantly alters the net weight and solubility profile compared to the free base.
| Property | Specification |
| Peptide Name | Vip (6-28) |
| Sequence | Phe-Thr-Asp-Asn-Tyr-Thr-Arg-Leu-Arg-Lys-Gln-Met-Ala-Val-Lys-Lys-Tyr-Leu-Asn-Ser-Ile-Leu-Asn-NH₂ |
| Molecular Formula | C₁₂₆H₂₀₇N₃₇O₃₄S |
| Molecular Weight | 2816.3 g/mol |
| Salt Form | Trifluoroacetate (TFA) |
| Isoelectric Point (pI) | ~10.5 (Basic Peptide) |
| Solubility | Soluble in water; enhanced in 10% Acetic Acid |
| Critical Residues | Met-17 : High oxidation risk.Asn (Multiple) : Deamidation risk in basic pH.[3][4] |
The "Net Peptide Content" Factor
Critical Insight: Researchers often assume 1 mg of lyophilized powder equals 1 mg of active peptide. This is incorrect.
-
The Reality: The lyophilized powder consists of the peptide, counterions (TFA), and residual water. The actual peptide content is typically 70–80% of the total weight.
-
The Fix: Always calculate the molar concentration based on the Net Peptide Content provided on the Certificate of Analysis (CoA), not the gross weight.
Storage Protocol: Lyophilized State
Peptides in the lyophilized state are hygroscopic.[5] Moisture absorption is the primary catalyst for hydrolysis and aggregation.
Long-Term Storage[7]
-
Temperature: Store at -20°C (standard) or -80°C (optimal for storage >1 year).
-
Container: Keep the vial tightly capped. Ideally, store the vial inside a secondary container (sealed bag or jar) containing desiccant silica gel.
-
Light: Protect from light to prevent photo-oxidation of the Tyrosine and Methionine residues.
The "Warm-Up" Rule (Crucial Step)
Never open a cold peptide vial immediately upon removal from the freezer.
-
Mechanism: Opening a cold vial condenses atmospheric moisture onto the peptide cake. This moisture initiates hydrolysis and makes the powder sticky/unweighable.
-
Protocol: Allow the vial to equilibrate to room temperature (20–25°C) for at least 60 minutes inside a desiccator before opening.
Reconstitution & Solubilization Strategy
Vip (6-28) is a basic peptide (high pI due to Arg/Lys content). It generally dissolves well in slightly acidic aqueous solutions.
Solvent Selection Workflow
Do not vortex vigorously; peptides are sensitive to shear stress. Use gentle swirling or inversion.
Figure 1: Decision tree for solubilizing Vip (6-28). Always start with water. The TFA salt form usually renders the solution acidic enough for dissolution.
Reconstitution Protocol
-
Preparation: Wear gloves and work in a laminar flow hood if sterility is required.
-
Initial Dissolution: Add sterile water to the vial. Target a stock concentration of 1–5 mg/mL .
-
Note: Higher concentrations (>5 mg/mL) increase the risk of aggregation (amyloid-like fibril formation).
-
-
Verification: Hold the vial against a dark background. The solution must be optically clear. If particulates are visible, proceed to "Attempt 2" (Acetic Acid) in Figure 1.
-
pH Adjustment: If the assay requires a neutral pH (7.4), dilute the stock solution into the assay buffer (e.g., PBS) only at the moment of use.
-
Warning: Adding PBS directly to the concentrated stock may cause precipitation due to the sudden pH shift and salt shielding. Always dilute peptide into the buffer, not buffer into peptide.
-
Handling Stock Solutions
Once reconstituted, the stability clock starts ticking. Methionine oxidation and peptide aggregation become active threats.
Aliquoting (The "Single-Use" Rule)
Repeated freeze-thaw cycles shear the peptide backbone and promote aggregation.
-
Immediately divide the stock solution into single-use aliquots (e.g., 20 µL or 50 µL) using sterile, low-protein-binding polypropylene tubes.
-
Flash Freeze: Snap-freeze aliquots in liquid nitrogen or dry ice/ethanol to minimize ice crystal formation size.
-
Storage: Store at -80°C . Stable for ~3–6 months.
TFA Considerations in Bioassays
Vip (6-28) is supplied as a TFA salt.[3] In high-concentration stock solutions, TFA can be cytotoxic (acidifying the medium).
-
Mitigation: In most cellular assays (nM to µM range), the massive dilution (1:1000+) renders the TFA concentration negligible.
-
Sensitive Cells: If using high concentrations (>100 µM) on sensitive primary cells, consider washing the cells or using a buffer with higher buffering capacity (e.g., HEPES) to neutralize the acidity.
Biological Context & Mechanism[1][11]
Vip (6-28) acts as a competitive antagonist.[2] It binds to the VPAC1 and VPAC2 receptors but lacks the N-terminal residues (1-5) required to trigger the Gs-protein coupling and downstream cAMP signaling.
Figure 2: Mechanism of Action. Vip (6-28) occupies the receptor, preventing native VIP from activating the cAMP signaling cascade.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Precipitation upon adding buffer | pH Shock or Salting Out | Dissolve in water/acetic acid first. Dilute into buffer slowly. Ensure final concentration is below solubility limit. |
| Loss of Activity | Methionine Oxidation | Check storage.[6] Was the vial left in light? Was it freeze-thawed? Use fresh aliquot. |
| Sticky Powder | Moisture Absorption | Vial opened before reaching room temp. Discard or re-lyophilize (risky). |
| Inconsistent Assay Results | Adsorption to Plastics | Use "Low-Binding" plasticware. Add 0.1% BSA to the solvent (if assay permits) to block binding sites. |
References
-
Fishbein, V. A., et al. (1994).[1][3] "A chimeric VIP-PACAP analogue but not VIP pseudopeptides function as VIP receptor antagonists." Peptides, 15(1), 95-100.
-
Bachem. (n.d.). "Handling and Storage of Lyophilized Peptides." Bachem Technical Guides.
-
Thermo Fisher Scientific. (n.d.). "Handling and Storage Instruction: Standard Peptides."
-
Sigma-Aldrich. (n.d.). "Storage and Handling of Synthetic Peptides."
-
MedChemExpress. (n.d.). "VIP (6-28) Product Information and Biological Activity."
Sources
- 1. A Vasoactive Intestinal Peptide Antagonist Inhibits the Growth of Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vasoactive Intestinal Peptide (6-28), human, porcine, rat - Echelon Biosciences [echelon-inc.com]
- 3. VIP (6-28) (human, bovine, porcine, rat) peptide [novoprolabs.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. bachem.com [bachem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
VIP (6-28): A Strategic Antagonist for Dissecting cAMP-Mediated Gastrointestinal Secretion
Topic: VIP (6-28) Application in Gastrointestinal Fluid Secretion Studies Content Type: Detailed Application Note & Protocol Guide Audience: Senior Researchers, Electrophysiologists, and Drug Discovery Scientists
Executive Summary
Vasoactive Intestinal Peptide (VIP) is a critical neuro-immunomodulator in the gastrointestinal (GI) tract, driving chloride (
This guide details the application of VIP (6-28) to validate VIP-mediated secretory pathways, specifically focusing on Ussing Chamber electrophysiology —the gold standard for measuring ion flux.
Mechanistic Principles
The VIP Secretory Pathway
Endogenous VIP binds to VPAC1/2 receptors on the basolateral membrane of enterocytes. This interaction triggers a conformational change in the
Mechanism of Antagonism
VIP (6-28) acts as a competitive antagonist . It retains the C-terminal binding domain required for receptor affinity but lacks the N-terminal activation domain.
-
Action: It occupies the VPAC receptor, preventing endogenous VIP (or exogenous agonists) from binding.
-
Outcome: It blunts or abolishes the cAMP spike, thereby inhibiting electrogenic
secretion (measured as Short-Circuit Current, ).
Visualization: Competitive Antagonism Pathway
Figure 1: VIP (6-28) competitively occupies the VPAC receptor, preventing the Gs-mediated signaling cascade that leads to CFTR opening.
Protocol: Ex Vivo Ussing Chamber Studies
The Gold Standard for quantifying electrogenic ion transport.
A. Experimental Setup & Buffer Preparation
Physiological Buffer (Krebs-Henseleit Ringer - KBR): To ensure tissue viability, prepare fresh KBR.[2]
| Component | Concentration (mM) | Function |
|---|---|---|
| NaCl | 115.0 | Main electrolyte |
|
Conditions:
-
Gas: 95%
/ 5% (carbogen) to maintain pH 7.4. -
Temperature: 37°C constant.
B. Tissue Preparation[2]
-
Harvest: Euthanize mouse/rat via approved IACUC protocols.
-
Dissection: Rapidly remove the jejunum or colon.
-
Stripping: For colonic tissue, carefully strip the muscularis externa to remove enteric neuronal noise and improve oxygenation.
-
Mounting: Mount the tissue onto Ussing chamber sliders (aperture area typically 0.03–0.5
) ensuring no edge damage.
C. Electrophysiological Workflow
Critical Step: VIP (6-28) requires pre-incubation. Unlike small molecules, peptide antagonists have slower on-rates and require time to saturate receptor populations.
Step-by-Step Protocol:
-
Equilibration (20-30 min): Allow Short-Circuit Current (
) to stabilize under voltage-clamp conditions (0 mV). -
Basal Recording: Record baseline
for 5-10 minutes. -
Antagonist Addition (The Block):
-
Add VIP (6-28) to the serosal (basolateral) reservoir.
-
Concentration:
M ( ) to . -
Note: A high molar excess (100x relative to agonist) is often required due to the competitive nature of the peptide.
-
Incubation: 20–30 minutes. Monitor
. Ideally, VIP (6-28) alone should not alter baseline current (see Troubleshooting).
-
-
Agonist Challenge:
-
Add VIP (full length) to the serosal reservoir.
-
Concentration:
M ( ).
-
-
Measurement: Record the peak change in current (
).
Visualization: Experimental Timeline
Figure 2: Chronological workflow for Ussing Chamber experiments involving VIP (6-28).
Data Interpretation & Troubleshooting
Expected Results
| Condition | Expected | Interpretation |
| Vehicle Control | Minimal drift | Baseline stability |
| VIP ( | High Increase ( | Activation of VPAC |
| VIP (6-28) + VIP | Attenuated ( | Competitive antagonism blocks response |
| VIP (6-28) Alone | No Change ( | Pure antagonism (Ideal) |
Troubleshooting: Partial Agonism
Issue: In some tissues (e.g., human colonic T84 cells or specific rat strains), VIP (6-28) may exhibit partial agonist activity.
-
Observation: Addition of VIP (6-28) alone causes a small, transient increase in
. -
Correction:
-
Always run a "VIP (6-28) only" control lane.
-
If partial agonism is observed, consider using PG 97-269 , a more selective VPAC1 antagonist, or subtract the antagonist-induced current from the total response (though this is mathematically imperfect in non-linear systems).
-
Specificity Check
VIP (6-28) is generally considered a non-selective VPAC antagonist (blocks both VPAC1 and VPAC2). It does not effectively block the PAC1 receptor (which prefers PACAP). If your tissue expresses high levels of PAC1, ensure you are not using PACAP as the agonist.
References
-
Fishbein, V. A., et al. (1994).[1] "A chimeric VIP-PACAP analogue but not VIP pseudopeptides function as VIP receptor antagonists."[4] Peptides, 15(1), 95-100.
-
Physiologic Instruments. (n.d.). "Ussing Chamber Protocol & Applications." Physiologic Instruments Application Guides.
-
MedChemExpress. (2024). "VIP (6-28) Product Information and Biological Activity." MedChemExpress Product Database.
-
Gourlet, P., et al. (1997). "Interaction of lipophilic VIP derivatives with recombinant VIP1/PACAP and VIP2/PACAP receptors." European Journal of Pharmacology, 331(2-3), 271-279.
-
Whiting, P. J., et al. (2015). "A guide to Ussing chamber studies of mouse intestine." American Journal of Physiology-Gastrointestinal and Liver Physiology, 309(11), G864–G873.
Sources
- 1. Vasoactive Intestinal Peptide Enhances Its Own Expression in Sympathetic Neurons after Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. physiologicinstruments.com [physiologicinstruments.com]
- 3. A guide to Ussing chamber studies of mouse intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. VIP (6-28) (human, rat, porcine, bovine) | VIP Receptor Antagonists: Tocris Bioscience [rndsystems.com]
Troubleshooting & Optimization
Technical Support Center: Stabilizing VIP (6-28) in Basic pH Solutions
Welcome to the Technical Support Center. As application scientists, we frequently encounter challenges regarding the physicochemical stability of neuropeptides in in vitro assays. VIP (6-28) is a 23-amino acid fragment (sequence: FTDNYTRLRKQMAVKKYLNSILN-NH2) that functions as a potent Vasoactive Intestinal Peptide (VIP) receptor antagonist. Like its parent peptide, VIP (6-28) exhibits profound pH-dependent instability.
This guide is designed to provide researchers and drug development professionals with field-proven, mechanistically grounded strategies to troubleshoot and prevent VIP (6-28) degradation when basic pH conditions (pH > 7.5) are unavoidable in your experimental design.
FAQ 1: Mechanistic Causes of Degradation
Q: Why does my VIP (6-28) lose biological activity so rapidly in assay buffers above pH 7.5?
A: The rapid loss of activity is driven by base-catalyzed chemical degradation, primarily deamidation and hydrolysis . VIP and its fragments are notoriously unstable in alkaline environments; research shows that native VIP degrades completely within 30 minutes when exposed to pH 13[1].
Mechanistically, VIP (6-28) contains three Asparagine (Asn) residues at positions 4, 19, and 23. In basic solutions (pH > 7.0), the abundance of hydroxyl ions (OH⁻) deprotonates the peptide backbone nitrogen. This triggers a rapid nucleophilic attack on the adjacent Asn side-chain carbonyl, forming a highly reactive cyclic imide (succinimide) intermediate. This intermediate quickly hydrolyzes into a mixture of aspartate and isoaspartate, fundamentally altering the peptide's charge, conformation, and receptor-binding affinity[2].
Fig 1: Base-catalyzed deamidation pathway of Asparagine residues in VIP (6-28).
FAQ 2: Formulation & Buffer Optimization
Q: My receptor binding assay requires a pH of 8.0. How can I modify my buffer to minimize VIP (6-28) degradation during the incubation period?
A: If you cannot lower the pH to the optimal stability range of 4.8–6.7[2], you must rely on excipients that restrict the peptide's conformational flexibility or shield its labile bonds.
-
Divalent Cation Supplementation: The addition of divalent metal ions such as calcium (Ca²⁺) or magnesium (Mg²⁺) can significantly stabilize peptide formulations against deamidation[3]. Ca²⁺ coordinates with the peptide backbone, restricting the conformational mobility required to form the cyclic imide intermediate.
-
Micellar Shielding: Agents that influence the secondary structure of VIP, such as Sodium Dodecyl Sulfate (SDS) or low concentrations of organic modifiers (e.g., acetonitrile), have been shown to inhibit spontaneous hydrolysis by sterically shielding the peptide bonds[4].
Table 1: Quantitative Impact of Buffer Conditions on VIP Stability
| Condition / Buffer State | pH Level | Excipient / Additive | Relative Stability Impact | Mechanistic Rationale |
| Extreme Alkaline | 13.0 | None | Complete degradation < 30 mins[1] | Unrestricted base-catalyzed hydrolysis. |
| Unbuffered Aqueous | 8.0 | None | High degradation rate | Rapid Asn deamidation via succinimide. |
| Metal Ion Addition | 8.0 | 1–50 mM CaCl₂ | Moderate Improvement | Conformational restriction of backbone[3]. |
| Micellar Shielding | 8.0 | SDS (above CMC) | Significant Improvement | Steric shielding of labile bonds[4]. |
| Optimal Storage | 5.5–6.5 | Sucrose (25 mg/mL) | Stable > 24 hours (Liquid)[5] | Prevents base-catalysis; cryoprotection. |
FAQ 3: Experimental Workflows & Handling
Q: What is the recommended workflow for preparing and storing VIP (6-28) stocks to prevent premature degradation before my basic pH assay?
A: Never store VIP (6-28) in basic or unbuffered neutral solutions. You must utilize a "Just-In-Time" dilution strategy. By maintaining the stock solution in an acidic/neutral state and only exposing the peptide to the basic assay buffer immediately prior to the experiment, you preserve the functional integrity of the peptide.
Self-Validating Protocol: "Just-In-Time" VIP (6-28) Preparation
-
Reconstitution: Dissolve the lyophilized VIP (6-28) powder in a slightly acidic buffer (e.g., 10 mM Sodium Acetate, pH 5.5).
-
Stabilization: Add sucrose to a final concentration of 25 mg/mL. Sucrose acts as an excellent bulking and stabilizing agent for VIP solutions[5].
-
Aliquoting: Divide the stock into single-use aliquots to prevent freeze-thaw cycles, which can induce physical aggregation. Flash-freeze in liquid nitrogen and store at -80°C.
-
Just-In-Time Dilution: Thaw a single aliquot on ice. Dilute the peptide directly into your basic assay buffer (pH > 7.5) no more than 5 minutes before adding it to your cells or receptor preparation.
-
Execution: Complete your assay incubation within 30–60 minutes to ensure the peptide remains intact throughout the measurement window.
Fig 2: Optimized handling workflow to minimize VIP (6-28) alkaline exposure.
FAQ 4: Analytical Troubleshooting
Q: How can I confirm whether my VIP (6-28) has undergone deamidation during my assay?
A: To build a self-validating experimental system, you must routinely verify peptide integrity using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).
Analytical Verification Protocol:
-
Quench the Reaction: Extract a 50 µL sample from your basic assay buffer at the end of your incubation period. Immediately quench the high pH by adding 5 µL of 10% Trifluoroacetic acid (TFA) to drop the pH below 4.0.
-
Chromatography: Inject the sample onto a C18 Reverse-Phase HPLC column. Use a standard gradient of Water/0.1% TFA (Mobile Phase A) and Acetonitrile/0.1% TFA (Mobile Phase B).
-
Data Interpretation:
-
Intact VIP (6-28) will elute as a sharp, single peak.
-
Deamidated VIP (6-28) (where Asn has converted to Asp or IsoAsp) will typically elute as secondary peaks slightly before or after the main peak due to the change in hydrophobicity.
-
Mass Shift: Confirm the identity of the degradation peaks via MS. Deamidation results in a characteristic +0.984 Da mass shift (loss of NH₃, addition of H₂O). If you observe this mass shift, your basic buffer is compromising the peptide, and you must implement the excipient strategies outlined in FAQ 2.
-
References
-
A study of the chemical and biological stability of vasoactive intestinal peptide. Drug Development and Industrial Pharmacy.1
-
Physicochemical and Formulation Developability Assessment for Therapeutic Peptide Delivery—A Primer. PMC / National Institutes of Health. 3
-
Spontaneous hydrolysis of vasoactive intestinal peptide in neutral aqueous solution. International Journal of Peptide and Protein Research. 4
-
Aviptadil Stability and Activity: A Technical Support Resource. Benchchem. 2
-
Development and Evaluation of Vasoactive Intestinal Peptide Freeze-Dried Injection. Impactfactor. 5
Sources
- 1. A study of the chemical and biological stability of vasoactive intestinal peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Physicochemical and Formulation Developability Assessment for Therapeutic Peptide Delivery—A Primer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sci-Hub. Spontaneous hydrolysis of vasoactive intestinal peptide in neutral aqueous solution / International Journal of Peptide and Protein Research, 1994 [sci-hub.box]
- 5. impactfactor.org [impactfactor.org]
Technical Support Center: Troubleshooting VIP (6-28) Functional Assays
Product: VIP (6-28) (Human, Rat, Porcine, Bovine) Application: Functional Antagonism Assays (cAMP, Calcium Flux, Cell Proliferation) Issue: Lower than expected potency (High IC₅₀) or lack of inhibition.
Introduction
You are likely visiting this page because your functional assay with VIP (6-28) is yielding an IC₅₀ significantly higher than literature values (typically 1–10 µM depending on the system), or you are observing incomplete inhibition of VIP-induced signaling.
As a competitive antagonist at VPAC1 and VPAC2 receptors, VIP (6-28) is an invaluable tool for mapping signaling pathways. However, its peptide nature and competitive kinetics make it susceptible to specific experimental artifacts. This guide deconstructs the three primary failure modes: Pharmacological Design , Peptide Chemistry , and Biological Context .
Part 1: Diagnostic Workflow
Before altering your protocol, use this decision tree to isolate the source of the discrepancy.
Figure 1: Diagnostic decision tree for isolating potency issues in competitive antagonist assays.
Part 2: The Pharmacological Trap (Experimental Design)
The most common reason for "low potency" is not the peptide, but the Cheng-Prusoff relationship. VIP (6-28) is a competitive antagonist. It does not permanently disable the receptor; it constantly fights with the agonist (VIP) for the binding site.
The Problem: Agonist Overload
If you stimulate your cells with a saturating concentration of VIP (e.g., 100 nM or 1 µM) to get a "strong signal," you are mathematically forcing the antagonist IC₅₀ to shift rightward (weaker).
The Math (Cheng-Prusoff Equation):
- : The true affinity of VIP (6-28).
- : The concentration of Agonist (VIP) you added.
- : The potency of the Agonist in your specific system.
Scenario:
If your Agonist is at
Solution: The Schild Plot Validation
To confirm the drug is working correctly, you must run a Schild analysis rather than a single-point inhibition curve.
-
Run a VIP Dose-Response (Agonist only). Determine the
. -
Run VIP Dose-Response + Fixed VIP (6-28). Use 10 µM and 30 µM antagonist.
-
Result: The VIP curve should shift parallel to the right without a decrease in
.
Part 3: The Chemical Trap (Reagent Integrity)
Peptides are fragile. VIP (6-28) shares the C-terminal sequence of native VIP, including Methionine-17 , which is a critical stability weak point.
Methionine Oxidation
-
Mechanism: The Methionine (Met) residue is highly susceptible to oxidation into methionine sulfoxide. This structural change significantly reduces the binding affinity of VIP analogs to VPAC receptors.
-
The Error: Dissolving the peptide in DMSO that is old or stored improperly (DMSO is hygroscopic and promotes oxidation).
-
Correction:
-
Reconstitute in degassed water or weak buffer first.
-
If organic solvent is needed, use fresh, high-grade acetonitrile.
-
Avoid repeated freeze-thaw cycles. Aliquot immediately.
-
Adsorption ("The Sticky Peptide")
-
Mechanism: VIP (6-28) is a basic, hydrophobic peptide. It will rapidly adsorb (stick) to the walls of polypropylene tubes and pipette tips, reducing the effective concentration in your well to a fraction of the calculated concentration.
-
The Error: Preparing serial dilutions in standard PBS/media without carrier proteins.
-
Correction:
-
Buffer: All dilution buffers MUST contain 0.1% BSA (Bovine Serum Albumin) or 0.05% Tween-20 .
-
Labware: Use "Low-Binding" tubes for serial dilutions.
-
Part 4: The Biological Context[1][2][3][4]
VIP (6-28) is often described as a non-selective antagonist, but its efficacy can vary based on the receptor population.
VPAC1 vs. VPAC2 Selectivity
While VIP (6-28) binds both receptors, the downstream coupling efficiency varies.
-
VPAC1: Generally requires higher concentrations of VIP (6-28) to fully inhibit compared to some specific small molecules.
-
VPAC2: In proliferation assays (e.g., smooth muscle cells), VIP (6-28) has been shown to be particularly effective at restoring proliferation blocked by VIP, suggesting strong antagonism in VPAC2-dominant systems.[1]
Table 1: Expected Parameters for VIP (6-28)
| Parameter | Value Range | Notes |
| Molecular Weight | ~2816.3 Da | Verify via Mass Spec if potency is null. |
| Solubility | Water/Saline | Add 0.1% BSA to prevent loss. |
| Typical IC₅₀ | 1.0 – 10 µM | Against 1–5 nM VIP (sub-saturating). |
| Pre-incubation | 15–30 mins | Essential for equilibrium competition. |
Part 5: Optimized Assay Protocol
To guarantee data integrity, follow this "Self-Validating" protocol for a cAMP accumulation assay.
Reagents
-
Assay Buffer: HBSS + 20 mM HEPES + 0.1% BSA + 500 µM IBMX (Phosphodiesterase inhibitor).
-
Agonist: Full-length VIP (1-28).
Step-by-Step
-
Preparation (The "Carrier" Rule):
-
Dissolve VIP (6-28) stock in water.
-
Prepare working dilutions in Assay Buffer (with BSA) . Do not dilute in plain PBS.
-
-
Pre-Incubation (The "Equilibrium" Rule):
-
Add VIP (6-28) to cells before the agonist.
-
Incubate for 30 minutes at 37°C.
-
Why? This allows the antagonist to occupy the receptors before the high-affinity agonist arrives.
-
-
Stimulation:
-
Add VIP Agonist at a concentration equal to its EC₈₀ (not max).
-
Why? EC₈₀ gives a strong signal window but is low enough to be inhibited by a competitive antagonist.
-
-
Detection:
-
Incubate for the standard time (usually 15–30 mins for cAMP) and lyse.
-
Part 6: Visualizing the Mechanism
The following diagram illustrates the competitive dynamic. Note that VIP (6-28) does not activate the Gs protein; it sterically blocks the native VIP.
Figure 2: Competitive binding mechanism at the VPAC receptor interface.
References
-
Mechanisms of VPAC Receptor Activation
- Harmar, A. J., et al. "Pharmacology and functions of receptors for vasoactive intestinal peptide and pituitary adenylate cyclase-activating polypeptide." Pharmacological Reviews 50.2 (1998): 265-270.
-
Source:
-
VIP (6-28)
- St. Hilaire, R. C., et al.
-
Source:
-
Peptide Adsorption & Handling
- Goebel-Stengel, M., et al. "The importance of using the optimal plastic and glassware in studies involving peptides." Neuropeptides 45.1 (2011): 35-42.
-
Source:
-
Cheng-Prusoff & Competitive Inhibition Theory
Sources
- 1. ovid.com [ovid.com]
- 2. VIP(6-28)(human, rat, porcine, bovine), CAS [[69698-54-0]] | BIOZOL [biozol.de]
- 3. medchemexpress.com [medchemexpress.com]
- 4. VIP(6-28)(human, rat, porcine, bovine) | TargetMol [targetmol.com]
- 5. Role of VPAC1 and VPAC2 in VIP mediated inhibition of rat pulmonary artery and aortic smooth muscle cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Estimation of competitive antagonist affinity from functional inhibition curves using the Gaddum, Schild and Cheng-Prusoff equations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. IC50 - Wikipedia [en.wikipedia.org]
Technical Support Center: Preventing Methionine Oxidation in VIP (6-28)
Prepared by the Senior Application Science Team
Welcome to the technical support guide for handling and formulating the Vasoactive Intestinal Peptide fragment (6-28). This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into a critical challenge: the oxidation of the methionine residue within the peptide sequence. Our goal is to equip you with the foundational knowledge and practical troubleshooting strategies to ensure the integrity, stability, and biological activity of your VIP (6-28) peptide.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why is the methionine residue in my VIP (6-28) peptide so prone to oxidation, and what are the consequences?
A1: The Chemical Rationale and Biological Impact
The susceptibility of methionine (Met) to oxidation is rooted in the chemistry of its sulfur-containing side chain. The sulfur atom in methionine's thioether group is electron-rich, making it a prime target for a variety of reactive oxygen species (ROS), including hydrogen peroxide, hydroxyl radicals, and peroxynitrite.[1][2] This reaction converts the non-polar, hydrophobic methionine into the polar, hydrophilic methionine sulfoxide (MetO).[3] Under harsher oxidative conditions, it can be further oxidized to the irreversible methionine sulfone (MetO2).[4]
Several factors can catalyze or accelerate this process during routine experimental work:
-
Exposure to Atmospheric Oxygen: Particularly in solution, dissolved oxygen can contribute to oxidation.
-
Trace Metal Ions: Transition metals like iron (Fe³⁺) and copper (Cu²⁺), often present as trace impurities in buffers or from contact with stainless steel equipment, can catalyze the formation of highly reactive hydroxyl radicals via Fenton-type reactions.[5][6][7]
-
Light Exposure: Intense light can generate singlet oxygen, another potent oxidizing agent.[8]
-
Repeated Freeze-Thaw Cycles: These can introduce atmospheric oxygen and cause micro-condensation, accelerating degradation.[9]
Consequences of Oxidation: The conversion of methionine to methionine sulfoxide introduces significant physicochemical changes that can compromise your experimental outcomes:
-
Loss of Biological Activity: The introduction of a polar sulfoxide group can alter the peptide's conformation, potentially disrupting its binding to the target receptor. This can lead to a significant reduction or complete loss of biological potency.[5][6]
-
Increased Aggregation: Changes in hydrophobicity can affect peptide solubility and promote aggregation, impacting formulation stability and potentially inducing immunogenicity.[10]
-
Analytical Variability: Uncontrolled oxidation during sample preparation for methods like LC-MS peptide mapping can lead to an overestimation of the oxidized species, causing significant variability in results.[5][6]
Caption: The methionine redox cycle, showing reversible and irreversible oxidation pathways.
Q2: What are the best practices for storing and handling my VIP (6-28) peptide to minimize oxidation from the start?
A2: Prophylactic Storage and Handling Protocols
Preventing oxidation begins the moment you receive your peptide. The stability of VIP (6-28) is dramatically different in its lyophilized state versus in solution.
Lyophilized Peptide Storage: Lyophilized peptides are significantly more stable than their reconstituted counterparts.[9][11] To maximize shelf-life, which can be several years, adhere to the following conditions:
| Parameter | Recommendation | Rationale |
| Temperature | -20°C for short-to-mid-term; -80°C for long-term storage. | Low temperatures slow down the rate of all chemical degradation reactions.[12] |
| Atmosphere | Store in a tightly sealed vial, ideally under an inert gas (argon or nitrogen). | Minimizes exposure to atmospheric oxygen, a key driver of oxidation.[11] |
| Humidity | Store inside a desiccator containing a desiccant. | Peptides are often hygroscopic; moisture absorption can catalyze hydrolysis and oxidation.[13][14] |
| Light | Store in the dark or in an amber vial. | Protects against photodegradation, especially for peptides also containing Trp or Cys.[9][12] |
Reconstituted Peptide Storage & Handling: Peptides in solution are far more susceptible to degradation.[14] Proper handling during and after reconstitution is critical.
Caption: Recommended workflow for handling and reconstituting lyophilized peptides.
Protocol 1: Reconstitution of Lyophilized VIP (6-28) Under Low-Oxidation Conditions
-
Equilibration: Before opening, allow the vial of lyophilized VIP (6-28) to warm to room temperature inside a desiccator for at least 20-30 minutes. This prevents atmospheric moisture from condensing on the cold peptide powder.[14]
-
Solvent Preparation: Prepare your desired buffer, preferably with a pH between 5 and 6, as this range minimizes the rate of several degradation pathways.[9][14] To remove dissolved oxygen, degas the buffer by sparging with nitrogen or argon for 15-20 minutes or by using a vacuum/sonication cycle.
-
Dissolution: Using a sterile syringe, add the appropriate volume of the degassed buffer to the vial. Gently vortex or swirl to dissolve the peptide. If solubility is an issue, brief sonication in a water bath can be helpful, but avoid excessive heating.[13]
-
Aliquoting: Immediately after complete dissolution, divide the peptide solution into single-use aliquots. This is the most critical step to avoid repeated freeze-thaw cycles, which degrade the peptide and introduce oxygen.[9][12]
-
Storage: Flash-freeze the aliquots and store them at -20°C or, preferably, -80°C. Use a fresh aliquot for each experiment.
Q3: How can I use formulation strategies like pH control and antioxidants to protect my VIP (6-28) peptide in solution?
A3: Advanced Formulation for Enhanced Stability
For experiments requiring the peptide to be in solution for extended periods, or for developing a stable liquid formulation, passive prevention is not enough. Active stabilization strategies are required.
pH and Buffer Selection: The pH of the solution is a critical stability parameter. For most peptides, including those with methionine, a slightly acidic pH range of 5-6 is often optimal for minimizing oxidation and other degradation pathways like deamidation.[9][14][15] However, the optimal pH must be empirically determined for your specific application, balancing stability with biological activity.
Choosing an Antioxidant: Antioxidants act as "sacrificial scavengers," becoming oxidized more readily than the methionine residue in your peptide.[8][16] The choice of antioxidant depends on the primary driver of oxidation in your system.
Caption: Decision tree for selecting an appropriate antioxidant strategy.
Comparison of Common Antioxidants for Peptide Formulations:
| Antioxidant | Mechanism of Action | Recommended Molar Ratio (Antioxidant:Peptide) | Pros & Cons |
| Free L-Methionine | Acts as a competitive substrate for oxidation (sacrificial scavenger).[17][18] | 10:1 to 100:1 | Pro: Chemically similar to the target residue, highly effective.[18] Con: Can be consumed over time. |
| Sodium Thiosulfate | Potent free radical and oxygen scavenger.[8] | 25:1 to 100:1 | Pro: Very effective against temperature-induced oxidation.[8] Con: Can potentially form adducts with the peptide. |
| EDTA / DTPA | Metal ion chelators. They do not scavenge ROS directly but prevent their formation by sequestering catalytic metal ions.[17] | 100 µM - 1 mM | Pro: Highly effective against metal-catalyzed oxidation. Con: Ineffective against other sources of ROS. |
| N-Acetyl-Tryptophan (NAT) | Protects both tryptophan and methionine residues from oxidation.[19] | Varies (e.g., 0.3 mM) | Pro: Broad-spectrum protection if other residues are also at risk. Con: May not be as specific or potent for Met alone compared to free Met. |
| Ascorbic Acid (Vitamin C) | Caution: Can act as a pro-oxidant in the presence of metal ions, increasing ROS production.[17][20] | Not Recommended | Pro: None in this context. Con: High risk of accelerating oxidation. |
Q4: How can I check if my VIP (6-28) peptide has been oxidized?
A4: Analytical Methods for Detection and Quantification
Confirming the oxidative status of your peptide is crucial for data integrity. The gold standard for this analysis is Liquid Chromatography-Mass Spectrometry (LC-MS) based peptide mapping.[5][6]
Principle: Oxidation of methionine to methionine sulfoxide adds 16 Daltons (+16 Da) to the mass of the peptide. Furthermore, the oxidized peptide becomes more polar and will therefore elute earlier than the native, unoxidized peptide on a reverse-phase HPLC column.[10]
Protocol 2: Basic LC-MS Workflow for Quantifying Methionine Oxidation
-
Sample Preparation: Dilute your VIP (6-28) sample to a suitable concentration (e.g., 0.1-1.0 mg/mL) in an appropriate solvent, such as water with 0.1% formic acid.
-
Chromatography: Inject the sample onto a reverse-phase HPLC column (e.g., a C18 column) coupled to a mass spectrometer. Elute the peptide using a gradient of increasing organic solvent (e.g., acetonitrile) with an acidic modifier (e.g., 0.1% formic acid).
-
Mass Spectrometry: Operate the mass spectrometer in full scan mode to detect the molecular ions of both the native and oxidized peptides.
-
Data Analysis:
-
Identify Peaks: Look for two main peaks in your chromatogram. The later-eluting peak should correspond to the expected mass of native VIP (6-28). The earlier-eluting peak should have a mass that is +16 Da higher.
-
Extract Ion Chromatograms (EICs): Generate EICs for the specific m/z values of the native peptide and the +16 Da oxidized form.
-
Quantify: Integrate the peak areas of the native (A_native) and oxidized (A_oxidized) peptides from their respective EICs. Calculate the percentage of oxidation as: % Oxidation = [A_oxidized / (A_native + A_oxidized)] * 100
-
Important Note on Artifactual Oxidation: Be aware that oxidation can occur artifactually during the analytical process itself, for instance, from trace metals in the LC system or in the ion source of the mass spectrometer.[6][10][21] To mitigate this, stable isotope labeling methods using ¹⁸O-hydrogen peroxide can be employed to differentiate between pre-existing oxidation and analytical artifacts in advanced characterization studies.[21]
References
- Vertex AI Search. (n.d.). How to Store Peptides | Best Practices for Researchers.
- Zang, L., et al. (2012). Residual metals cause variability in methionine oxidation measurements in protein pharmaceuticals using LC-UV/MS peptide mapping. PubMed.
- Bachem. (n.d.). Handling and Storage Guidelines for Peptides.
- Schöneich, C. (2005). Methionine oxidation by reactive oxygen species: reaction mechanisms and relevance to Alzheimer's disease. PubMed.
- GenScript. (n.d.). Peptide Storage and Handling Guidelines.
- CPC Scientific. (2019, November 2). How should I handle and store my peptides?.
- Luo, S., & Levine, R. L. (n.d.). Methionine in proteins defends against oxidative stress. PMC - NIH.
- Sigma-Aldrich. (n.d.). Handling and Storage Guidelines for Peptides and Proteins.
- Wagner, R. M., & Fraser, B. A. (n.d.). Analysis of peptides containing oxidized methionine and/or tryptophan by fast atom bombardment mass spectrometry. Academia.edu.
- Lam, X. M., et al. (1997). Antioxidants for prevention of methionine oxidation in recombinant monoclonal antibody HER2. PubMed.
- Zang, L., et al. (n.d.). Residual metals cause variability in methionine oxidation measurements in protein pharmaceuticals using LC-UV/MS peptide mapping. Scilit.
- Aftabroushani, A., et al. (n.d.). Strategies for overcoming protein and peptide instability in biodegradable drug delivery systems. PMC - NIH.
- Yang, Y., et al. (2013). Accurate Determination of Protein Methionine Oxidation by Stable Isotope Labeling and LC-MS Analysis. Analytical Chemistry - ACS Publications.
- DiMaio, J., & DiMaio, J. (2020). Methionine oxidation within the prion protein. Taylor & Francis.
- Ji, J. A., et al. (2004). Effects of antioxidants on the hydrogen peroxide-mediated oxidation of methionine residues in granulocyte colony-stimulating factor and human parathyroid hormone fragment 13-34. PubMed.
- Amgen Inc. (n.d.). Method for the stabilization of methionine-containing polypeptides. US5272135A.
- Sesti, F. (n.d.). Regulation of cell function by methionine oxidation and reduction. PMC.
- Zang, L., et al. (n.d.). Residual metals cause variability in methionine oxidation measurements in protein pharmaceuticals using LC-UV/MS peptide mapping. ResearchGate.
- Peptest. (2025, August 12). Peptide Lyophilization Protocol: A Step-by-Step Lab Guide.
- A.S.T. D'Hondt, M., et al. (2023). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. PMC.
- Mautz, B., et al. (2020, December 11). Monitoring of On-column Methionine Oxidation as Part of a System Suitability Test During UHPLC–MS/MS Peptide Mapping. LCGC International.
- Mandal, A. (2019, March 27). How to Reduce the Oxidation of Therapeutic Proteins. News-Medical.
- Majumdar, R., et al. (2018). Mitigation of Oxidation in Therapeutic Antibody Formulations: a Biochemical Efficacy and Safety Evaluation of N-Acetyl-Tryptophan and L-Methionine. ResearchGate.
- Ji, J. A., et al. (2022). Physicochemical and biological impact of metal-catalyzed oxidation of IgG1 monoclonal antibodies and antibody-drug conjugates via reactive oxygen species. Taylor & Francis.
Sources
- 1. Methionine oxidation by reactive oxygen species: reaction mechanisms and relevance to Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. news-medical.net [news-medical.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Regulation of cell function by methionine oxidation and reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Residual metals cause variability in methionine oxidation measurements in protein pharmaceuticals using LC-UV/MS peptide mapping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Antioxidants for prevention of methionine oxidation in recombinant monoclonal antibody HER2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. genscript.com [genscript.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. verifiedpeptides.com [verifiedpeptides.com]
- 12. jpt.com [jpt.com]
- 13. bachem.com [bachem.com]
- 14. cpcscientific.com [cpcscientific.com]
- 15. Strategies for overcoming protein and peptide instability in biodegradable drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Methionine in proteins defends against oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Effects of antioxidants on the hydrogen peroxide-mediated oxidation of methionine residues in granulocyte colony-stimulating factor and human parathyroid hormone fragment 13-34 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. US5272135A - Method for the stabilization of methionine-containing polypeptides - Google Patents [patents.google.com]
- 19. researchgate.net [researchgate.net]
- 20. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
Technical Support Center: Vip (6-28) Stability & Handling
Topic: Minimizing Loss of Activity After Freeze-Thaw Cycles Product: Vip (6-28) (Vasoactive Intestinal Peptide Fragment 6-28) Classification: VPAC1/VPAC2 Receptor Antagonist
The "Silent Killer": Why Vip (6-28) Fails
As a Senior Application Scientist, I often see researchers treat peptide antagonists like stable small molecules. They are not. Vip (6-28) is a 23-amino acid peptide (Sequence: FTDNYTRLRKQMAVKKYLNSILN-NH₂). Its loss of activity after freeze-thaw (F/T) cycles is rarely due to simple hydrolysis (breaking bonds) but rather physical instability and conformational aggregation .
The Three Mechanisms of Failure
-
Cryoconcentration & Aggregation: As water freezes into pure ice crystals, the peptide and buffer salts are excluded into a rapidly shrinking liquid phase. This increases the local concentration of Vip (6-28) dramatically, forcing hydrophobic residues (Leu, Val, Phe, Ile) to interact and form irreversible aggregates. Once aggregated, the peptide cannot bind the VPAC receptors effectively.
-
The "Phosphate Trap" (Critical): Many researchers reconstitute in PBS (Phosphate Buffered Saline) and freeze. This is a major error. Sodium phosphate buffers undergo a drastic pH drop (from 7.4 to ~4.5) during freezing because disodium phosphate crystallizes out of solution before monosodium phosphate. This acidic shift can induce precipitation and alter the ionization state of the peptide, locking it into inactive conformations [1, 2].
-
Methionine Oxidation: Vip (6-28) contains a Methionine (Met) residue.[1] Freeze-thaw cycles introduce micro-air bubbles and stress, accelerating the oxidation of Met to Methionine Sulfoxide. This chemical change significantly reduces binding affinity [3].
Diagnostic Workflow
Use this logic flow to determine if your current stock of Vip (6-28) is compromised and needs replacement.
Figure 1: Diagnostic decision tree for evaluating Vip (6-28) stock integrity based on storage history.
Troubleshooting Guide & FAQs
Q1: I froze my Vip (6-28) stock in PBS at -20°C. It worked once, but failed the second time. Why?
Technical Analysis: You likely encountered Cold Denaturation via pH Shift . As described in the "Phosphate Trap" mechanism, the pH of sodium phosphate buffer drops drastically during slow freezing (standard -20°C freezer).
-
The Fix: Never freeze peptide solutions in sodium phosphate buffers. If you must freeze a buffered solution, use Tris-HCl or Potassium Phosphate (which maintains pH better during freezing), or flash-freeze in liquid nitrogen to prevent salt crystallization [2].
Q2: My peptide solution looks slightly cloudy after thawing. Can I vortex it to redissolve?
Technical Analysis: No. Cloudiness indicates the formation of large, insoluble aggregates. Vortexing adds shear stress, which often promotes further aggregation (fibrillation).
-
The Fix: Centrifuge the sample (10,000 x g for 5 mins). If a pellet forms, the concentration is unknown and the stock is compromised. Discard it. For future handling, dissolve in water first, then add buffer immediately before use.
Q3: How do I prove the loss of activity is the peptide and not my cells?
Technical Analysis: Perform a Self-Validating Control .
-
The Standard: Thaw a fresh aliquot of Vip (6-28) that has never been refrozen.
-
The Variable: Use your "suspect" multi-thawed aliquot.
-
The Assay: Run a cAMP accumulation assay. Vip (6-28) should inhibit VIP-induced cAMP.[2][3] If the fresh batch inhibits but the suspect batch does not, the peptide is degraded.
Validated Protocols: Handling & Storage
To ensure reproducibility, follow this "One-Way Ticket" workflow.
Protocol A: Reconstitution (The "Golden Rule")
Objective: Solubilize without inducing stress.
-
Equilibrate: Allow the lyophilized vial to reach room temperature (20 mins) before opening. This prevents water condensation from entering the cold vial.
-
Solvent: Add sterile, deionized water (Milli-Q) directly to the vial to achieve a high concentration (e.g., 1 mg/mL or 1 mM).
-
Note: Vip (6-28) is generally soluble in water. If stubborn, add 1% Acetic Acid dropwise. Do not add buffer yet.
-
-
Aliquot Immediately: Do not store the bulk bottle. Divide the stock into single-use aliquots (e.g., 10 µL or 50 µL) in low-protein-binding polypropylene tubes.
-
Snap Freeze: Flash-freeze aliquots in liquid nitrogen or dry ice/ethanol. This prevents the formation of large ice crystals that damage the peptide structure.
-
Store: Keep at -80°C.
Protocol B: Assay Preparation
Objective: Dilute into buffer only at the moment of use.
-
Thaw: Remove one aliquot from -80°C. Thaw rapidly in your hand or a water bath (not on ice, which is slow and promotes crystallization).
-
Dilute: Immediately add your assay buffer (e.g., PBS, Krebs-Ringer) to the water-peptide stock to reach the working concentration (e.g., 10 µM).
-
Use: Apply to cells within 30 minutes.
-
Discard: Throw away any remaining volume from that aliquot. Do not refreeze.
Data Summary: Stability Matrix
| Storage Condition | Buffer System | Stability Duration | Risk Factor |
| Lyophilized Powder | N/A | 12 Months (-20°C) | Low (Keep desiccated) |
| Reconstituted | Water | 1 Week (4°C) | Moderate (Oxidation) |
| Frozen Solution | PBS (Sodium) | < 1 Cycle | CRITICAL (pH Shift) |
| Frozen Solution | Tris or Water | 1 Month (-80°C) | Low (If snap frozen) |
| Refrozen (Cycle 2+) | Any | Unpredictable | High (Aggregation) |
Visualizing the Pathway
Understanding where Vip (6-28) acts helps confirm if the failure is the peptide or the receptor system.
Figure 2: Mechanism of Action. Vip (6-28) competitively blocks VPAC receptors.[4] Loss of peptide integrity results in uninhibited cAMP production by endogenous VIP.
References
-
Gomez, G., et al. (2001). "Phase separation and crystallization of buffer components during freezing: Implications for protein stability." Pharmaceutical Research.
-
Pikal-Cleland, K.A., & Carpenter, J.F. (2001). "Protein denaturation during freezing and thawing in phosphate buffer systems: Monomeric and tetrameric beta-galactosidase." Archives of Biochemistry and Biophysics.
-
Nguyen, T.H., et al. (2019). "Oxidation of Methionine Residues in Peptides and Proteins: Mechanisms and Implications." Journal of Pharmaceutical Sciences.
-
Harmar, A.J., et al. (2012). "International Union of Basic and Clinical Pharmacology. LXXXVI. VIP, PACAP, and Related Peptides and Their Receptors."[5] Pharmacological Reviews.
Sources
- 1. Strategies for overcoming protein and peptide instability in biodegradable drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ovid.com [ovid.com]
- 4. Role of VPAC1 and VPAC2 in VIP mediated inhibition of rat pulmonary artery and aortic smooth muscle cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms involved in VPAC receptors activation and regulation: lessons from pharmacological and mutagenesis studies - PMC [pmc.ncbi.nlm.nih.gov]
Part 1: The Causality of VIP (6-28) Solubility and Stability
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address one of the most common and frustrating challenges in peptide chemistry: achieving complete solubility of the VPAC receptor antagonist VIP (6-28) without inducing pH-dependent degradation.
Unlike rigid templates, this guide is structured chronologically around the lifecycle of your experiment—from understanding the biochemical causality of the peptide's behavior to precise reconstitution protocols and final assay integration.
Vasoactive Intestinal Peptide fragment 6-28 [VIP (6-28)] is a highly potent, competitive antagonist for VPAC1 and VPAC2 receptors [1]. However, its sequence (FTDNYTRLRKQMAVKKYLNSILN) presents a unique biochemical paradox. It contains multiple basic residues (Arginine, Lysine) alongside hydrophobic domains and sensitive amides (Asparagine, Glutamine).
Q1: Why does VIP (6-28) precipitate or form a cloudy suspension in standard physiological buffers (pH 7.4)?
Answer: The issue stems from the peptide's isoelectric point (pI) and hydrophobic interactions. At a neutral pH of 7.4, the net charge of VIP (6-28) is reduced compared to acidic conditions. This reduction in electrostatic repulsion allows the hydrophobic residues (such as Phenylalanine, Valine, and Isoleucine) to interact, leading to rapid aggregation and precipitation. Attempting to force solubility by vortexing at this stage only exacerbates the issue by inducing mechanical denaturation and foaming.
Q2: If neutral pH causes aggregation, why can't I use a strong base (e.g., 0.1 M NaOH or NH₄OH) to dissolve it?
Answer: Alkaline conditions are highly destructive to VIP (6-28). The peptide contains three Asparagine (Asn) residues and one Glutamine (Gln) residue. At a pH > 8.0, these residues undergo rapid base-catalyzed deamidation , forming a succinimide intermediate that resolves into aspartic acid or isoaspartic acid. This structural alteration completely destroys the peptide's receptor-binding affinity and biological activity.
Q3: How do I adjust the pH to achieve complete solubility without triggering acid-catalyzed hydrolysis?
Answer: The scientifically validated standard is to use 1% to 5% Acetic Acid (pH ~2.5 - 3.0) [2]. This specific weak acid environment is the "Goldilocks zone" for VIP (6-28):
-
It fully protonates the basic Arginine and Lysine residues, maximizing electrostatic repulsion and instantly dissolving the peptide.
-
The pH is not low enough (like 0.1 M HCl, pH 1.0) to trigger rapid acid-catalyzed hydrolysis of peptide bonds (particularly the Asp-Asn or Asp-Tyr bonds).
Part 2: Quantitative Data & Solvent Matrix
To provide a clear comparison of how different pH environments affect VIP (6-28), refer to the solubility and stability matrix below.
| Solvent / Buffer | Approx. pH | Solubility Status | Degradation Risk | Recommendation |
| 1% Acetic Acid | 2.5 - 2.8 | Optimal (Clear, colorless) | Low (Stable for months at -80°C) | Primary Stock Solvent |
| Ultrapure Water | 5.5 - 6.5 | Variable (May be cloudy) | Low | Not recommended for stock |
| 1X PBS | 7.4 | Poor (Aggregation likely) | Moderate (Oxidation of Met) | Use only for final working dilution |
| 0.1% NH₄OH | 10.5 | Soluble | High (Rapid Deamidation) | Avoid entirely |
| 0.1 M HCl | 1.0 | Soluble | High (Acid Hydrolysis) | Avoid entirely |
Part 3: Step-by-Step Methodology for Reconstitution
To ensure a self-validating system, follow this protocol. Every step is designed to prevent degradation while maximizing recovery.
Materials Needed:
-
Lyophilized VIP (6-28) (Store desiccated at -20°C prior to opening) [3].
-
1% Acetic Acid (v/v) in LC-MS grade water.
-
Low-protein binding microcentrifuge tubes.
-
Assay buffer (e.g., HEPES or PBS, pH 7.4).
Step 1: Temperature Equilibration Remove the vial of lyophilized VIP (6-28) from -20°C and allow it to equilibrate to room temperature in a desiccator for 30 minutes. Causality: Opening a cold vial introduces atmospheric condensation, which can cause localized hydrolysis and inaccurate weighing.
Step 2: Primary Solubilization Add the calculated volume of 1% Acetic Acid directly to the vial to create a concentrated stock solution (typically 1 mg/mL or 100 µM). Self-Validation Check: The solution should become clear and colorless within 60 seconds. Do not vortex. Instead, gently swirl or invert the vial to prevent shearing forces and oxidation of the Methionine (Met17) residue.
Step 3: Aliquoting and Storage Immediately divide the stock solution into single-use aliquots using low-protein binding tubes. Flash-freeze in liquid nitrogen and store at -80°C. Causality: VIP (6-28) is susceptible to freeze-thaw degradation. Single-use aliquots preserve the integrity of the peptide backbone.
Step 4: Assay Integration (Working Solution) Immediately prior to your experiment, thaw a single aliquot on ice. Dilute the acidic stock solution directly into your pre-warmed, heavily buffered assay medium (pH 7.4) at a high dilution factor (e.g., 1:100 or 1:1000). The buffering capacity of the assay medium will instantly neutralize the trace acetic acid without allowing the peptide time to aggregate.
Part 4: Visual Workflows and Mechanistic Pathways
Below are the visual representations of the reconstitution workflow and the downstream pharmacological mechanism of the dissolved peptide.
Fig 1: Reconstitution and storage workflow for VIP(6-28) to maximize stability and solubility.
Fig 2: Mechanism of VIP(6-28) competitive antagonism at VPAC receptors blocking cAMP signaling.
References
-
Title: Vasoactive intestinal peptide: a neuropeptide with pleiotropic immune functions Source: National Institutes of Health (NIH) / PubMed Central URL: [Link]
Validation & Comparative
Comparison of Vip (6-28) and VIP (10-28) antagonist activity
Title: Technical Comparison Guide: VIP (6-28) vs. VIP (10-28) Antagonist Activity
Executive Summary Vasoactive Intestinal Peptide (VIP) is a 28-amino acid neuropeptide that modulates diverse physiological processes—including immune regulation, smooth muscle relaxation, and cellular proliferation—primarily through the Class B G-protein-coupled receptors (GPCRs) VPAC1 and VPAC2. To dissect these complex signaling pathways, researchers rely heavily on truncated peptide antagonists. This guide provides an objective, data-driven comparison of two widely used competitive antagonists: VIP (6-28) and VIP (10-28), detailing their mechanistic differences, binding kinetics, and the self-validating experimental protocols required to evaluate them.
Structural and Mechanistic Divergence
The biological activity of native VIP (1-28) is highly dependent on its N-terminal domain (residues 1-5), which is essential for receptor activation and subsequent Gαs-protein coupling. The C-terminal alpha-helical region is primarily responsible for receptor recognition and binding affinity.
By sequentially truncating the N-terminus, researchers have developed competitive antagonists that bind to VPAC receptors without triggering adenylyl cyclase activation[1].
-
VIP (6-28): Lacking the first five amino acids (HSDAV), this peptide retains high binding affinity for both VPAC1 and VPAC2. It acts as a broad-spectrum, competitive antagonist and is highly effective at reversing VIP-induced cellular proliferation and cAMP accumulation[2].
-
VIP (10-28): Lacking the first nine amino acids, this fragment represents a more severe truncation. While it still functions as an antagonist, the loss of residues 6-9 significantly reduces its binding affinity. Consequently, VIP (10-28) often requires much higher concentrations to achieve competitive blockade and has shown inconsistent efficacy in complex physiological models, such as human skin vasodilation[3].
VPAC receptor signaling pathway and competitive blockade by VIP (6-28) and VIP (10-28).
Quantitative Performance & Binding Kinetics
When selecting an antagonist, the binding affinity (IC50) and the functional inhibitory concentration are critical parameters. VIP (6-28) consistently outperforms VIP (10-28) in both binding assays and functional readouts[4].
Table 1: Comparative Properties of VIP Antagonists
| Property | VIP (6-28) | VIP (10-28) |
| Sequence | FTDNYTRLRKQMAVKKYLNSILN-NH2 | YTRLRKQMAVKKYLNSILN-NH2 |
| Missing Residues | 1-5 (HSDAV) | 1-9 (HSDAVFTDN) |
| Receptor Target | VPAC1, VPAC2 | VPAC1, VPAC2 |
| Binding Affinity (IC50) | ~ 100 - 300 nM | > 1.0 µM |
| Inhibitory Efficacy | High (Robust cAMP blockade) | Low to Moderate (Assay-dependent) |
| Primary Application | Broad VPAC1/2 antagonism in vitro & in vivo | Low-affinity functional studies |
Note: Affinities can vary based on the specific cell line and radioligand used.
Experimental Methodologies (Self-Validating Protocols)
To accurately compare the antagonist activity of these peptides, researchers must employ robust, self-validating assays. Below are the standard protocols for evaluating VIP antagonists, detailing the causality behind each methodological choice.
Protocol A: Radioligand Competitive Binding Assay
Objective: Determine the IC50 of the antagonist by measuring its ability to displace native 125I-VIP.
-
Membrane Preparation: Isolate cell membranes from VPAC-expressing cells (e.g., HT-29 for VPAC1 or transfected CHO cells).
-
Causality: Using isolated membranes rather than whole cells prevents receptor internalization and isolates the binding event from downstream intracellular signaling feedback loops, ensuring a true measure of affinity.
-
-
Incubation: Incubate 10-20 µg of membrane protein with a constant concentration of 125I-VIP (e.g., 50 pM) and increasing concentrations of the antagonist (10^-10 to 10^-5 M) in binding buffer containing protease inhibitors.
-
Causality: Protease inhibitors prevent the degradation of the peptide ligands during the 60-minute incubation at room temperature.
-
-
Filtration & Washing: Terminate the reaction by rapid filtration through GF/C glass fiber filters pre-soaked in 0.3% polyethylenimine.
-
Causality: Polyethylenimine reduces non-specific binding of the radioligand to the filter matrix.
-
-
Validation: Always include a "cold" native VIP (1 µM) control to define non-specific binding. The assay is only valid if specific binding is >80% of total binding.
Protocol B: Functional cAMP Accumulation Assay
Objective: Quantify the antagonist's ability to block VIP-induced adenylyl cyclase activation.
Step-by-step experimental workflow for evaluating VIP antagonist efficacy via cAMP accumulation.
-
Cell Seeding: Plate target cells in a 96-well plate and allow them to adhere overnight.
-
PDE Inhibition: Wash cells and incubate with assay buffer containing 0.5 mM IBMX (3-isobutyl-1-methylxanthine) for 15 minutes.
-
Causality: IBMX inhibits phosphodiesterases (PDEs). Without IBMX, the transiently produced cAMP would be rapidly degraded, shrinking the assay's dynamic range and masking the antagonist's true effect.
-
-
Antagonist Pre-incubation: Add VIP (6-28) or VIP (10-28) at desired concentrations and incubate for 15 minutes.
-
Causality: Pre-incubation allows the antagonist to reach equilibrium binding with the VPAC receptors before the agonist is introduced, ensuring accurate competitive blockade.
-
-
Agonist Stimulation: Add an EC80 concentration of native VIP (1-28) and incubate for exactly 30 minutes.
-
Lysis and Detection: Lyse the cells and quantify cAMP using a competitive ELISA or TR-FRET assay.
-
Validation: The system is self-validating if the basal cAMP level (vehicle only) is low, the positive control (VIP only) shows a >10-fold signal window, and the antagonist dose-dependently returns the signal to baseline.
Application Insights: Which Antagonist to Choose?
-
Opt for VIP (6-28) when conducting rigorous pharmacological profiling, oncology research (e.g., inhibiting proliferation in glioblastoma or pulmonary artery smooth muscle cells)[1][2], or when a reliable, high-affinity blockade of both VPAC1 and VPAC2 is required.
-
Opt for VIP (10-28) only if replicating historical physiological studies (e.g., lower esophageal sphincter relaxation)[5]. However, researchers should be aware that its lower affinity can lead to incomplete receptor blockade and inconsistent results in complex tissue matrices[3].
References
- A Vasoactive Intestinal Peptide Antagonist Inhibits the Growth of Glioblastoma Cells - PMC. nih.gov.
- Expression and function of vasoactive intestinal peptide receptors in human lower esophageal sphincter - Annals of Palli
- Vasoactive intestinal peptide fragment VIP10–28 and active vasodilation in human skin | Request PDF - ResearchGate.
- A chimeric VIP-PACAP analogue but not VIP pseudopeptides function as VIP receptor antagonists - PubMed. nih.gov.
- Role of VPAC1 and VPAC2 in VIP Mediated Inhibition of Rat Pulmonary Artery and Aortic Smooth Muscle Cell Prolifer
Sources
- 1. A Vasoactive Intestinal Peptide Antagonist Inhibits the Growth of Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of VPAC1 and VPAC2 in VIP mediated inhibition of rat pulmonary artery and aortic smooth muscle cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A chimeric VIP-PACAP analogue but not VIP pseudopeptides function as VIP receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Expression and function of vasoactive intestinal peptide receptors in human lower esophageal sphincter - Jia - Annals of Palliative Medicine [apm.amegroups.org]
Validating Vip (6-28) Antagonism: A Technical Guide to cAMP ELISA Workflows
Topic: Validating Vip (6-28) Antagonism using cAMP ELISA Kits Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Introduction: The Gs-Coupled Challenge
The Vasoactive Intestinal Peptide (VIP) signaling axis is a critical target in neuroimmunology and oncology, mediated primarily through the Gs-coupled GPCRs, VPAC1 and VPAC2. Activation of these receptors triggers adenylyl cyclase (AC), leading to a rapid accumulation of intracellular cyclic AMP (cAMP).
Vip (6-28) is a truncated peptide antagonist widely used to dissect this pathway. By competing with full-length VIP for receptor binding, it dampens the downstream cAMP cascade. However, validating this antagonism requires more than just mixing reagents; it demands a rigorous experimental design that accounts for receptor density, phosphodiesterase (PDE) activity, and the dynamic range of your detection method.
This guide provides a self-validating framework for quantifying Vip (6-28) activity using cAMP ELISA kits, objectively comparing this method against high-throughput alternatives to help you select the right tool for your sensitivity needs.
Part 1: Mechanism & Pathway Visualization
To validate antagonism, one must first understand the signal transduction kinetics. VIP binds to VPAC1/2, inducing a conformational change that releases the G
Figure 1: VIP Signaling and Antagonist Interference
Caption: The competitive antagonism of Vip (6-28) at the VPAC receptor interface prevents Gs-mediated Adenylyl Cyclase activation.[1][2][3][4] IBMX is critical to prevent cAMP degradation during measurement.
Part 2: Technology Comparison (ELISA vs. Alternatives)
Selecting the right assay depends on your lab's throughput and sensitivity requirements. While TR-FRET is dominant in High-Throughput Screening (HTS), Competitive ELISA remains the gold standard for validation due to its superior sensitivity and accessibility without specialized readers.
Table 1: Comparative Analysis of cAMP Detection Technologies
| Feature | Competitive ELISA (Colorimetric) | Chemiluminescent ELISA | TR-FRET (e.g., HTRF/LANCE) |
| Primary Use Case | Validation & Characterization | Ultra-Low Abundance Samples | High-Throughput Screening (HTS) |
| Sensitivity | High (~1 pmol/mL) | Very High (<0.1 pmol/mL) | Moderate (~5–10 pmol/mL) |
| Dynamic Range | 2–3 logs | 3–4 logs | 2–3 logs |
| Sample Prep | Lysis + Acetylation (Optional) | Lysis | Lysis (Homogeneous) |
| Wash Steps | Required (Heterogeneous) | Required (Heterogeneous) | None (Homogeneous) |
| Equipment | Standard Plate Reader (450 nm) | Luminometer | TR-FRET Reader (Specialized) |
| Cost Per Well | Moderate | High | Low (at scale) |
| Vip (6-28) Suitability | Ideal for IC50 curves | Ideal for low receptor density | Ideal for library screening |
Why Choose ELISA for Vip (6-28)? For validating a peptide antagonist like Vip (6-28), sensitivity is often more critical than speed. Peptide antagonists can have lower affinity than small molecules, requiring precise quantification of subtle shifts in cAMP levels. ELISA kits (specifically acetylated formats) allow for the detection of femtomolar shifts that homogeneous assays might miss due to matrix interference [1, 2].
Part 3: Validated Experimental Protocol
This protocol is designed for a 96-well Competitive cAMP ELISA (e.g., Arbor Assays, Cayman, or Enzo Life Sciences formats).
Phase 1: Cell Preparation & Priming
-
Cell Lines: Use VPAC-expressing cells (e.g., T47D, MCF-7, or CHO-VPAC1/2 transfectants).
-
Seeding: Plate cells at
cells/well in a 96-well tissue culture plate 24 hours prior. -
Serum Starvation: Replace medium with serum-free media 2–4 hours before the assay to reduce basal signaling noise.
Phase 2: The Antagonist Challenge (Critical Step)
-
Buffer Prep: Prepare Stimulation Buffer containing 0.5 mM IBMX .
-
Why IBMX? It inhibits PDEs, ensuring that the cAMP measured is solely a result of production, not degradation [3].
-
-
Antagonist Pre-incubation:
-
Prepare a log-dilution series of Vip (6-28) (Range: 100 µM down to 1 nM).
-
Add Vip (6-28) to cells 30 minutes prior to agonist addition.
-
Causality: Pre-incubation allows the antagonist to reach equilibrium occupancy at the receptor, maximizing the blockade effect before the agonist competes [4].
-
Phase 3: Agonist Stimulation
-
Add VIP (Agonist) at a fixed concentration equal to its EC80 (typically 10–100 nM).
-
Incubate for 30 minutes at 37°C.
-
Controls:
-
Basal: Buffer + IBMX (No VIP, No Antagonist).
-
Max Signal: VIP (EC80) + IBMX (No Antagonist).
-
Non-Specific Binding (NSB): Excess cAMP (if required by kit).
-
Phase 4: Lysis & ELISA Quantification
-
Lysis: Aspirate supernatant and immediately add 0.1 M HCl (or kit-specific lysis buffer). Incubate 10 mins at RT.
-
Tip: Visual inspection ensures complete lysis.
-
-
Acetylation (Optional but Recommended): Add Acetylating Reagent (Acetic Anhydride/Triethylamine) to lysate.
-
Benefit: Increases assay sensitivity by >10-fold, crucial for detecting partial antagonism [5].
-
-
Assay Assembly:
-
Transfer lysate to the Goat Anti-Rabbit IgG coated plate.
-
Add cAMP-Peroxidase Conjugate (Tracer).
-
Add cAMP-Specific Antibody .
-
Incubate (2 hours at RT or overnight at 4°C).
-
-
Development: Wash plate x4. Add TMB Substrate. Stop reaction with Acid. Read OD at 450 nm.
Part 4: Workflow Visualization
Figure 2: Experimental Timeline for Antagonist Validation
Caption: Step-by-step timeline ensuring equilibrium binding of Vip (6-28) prior to agonist challenge.
Part 5: Data Analysis & Interpretation
To validate Vip (6-28) antagonism, you must demonstrate a dose-dependent reduction in VIP-induced cAMP.[5]
-
Normalization: Calculate % Bound (
) for raw ELISA data. -
Inversion: Since competitive ELISA signal is inversely proportional to cAMP, convert
to cAMP concentration using your standard curve (4-parameter logistic fit). -
Inhibition Curve: Plot cAMP Concentration (Y-axis) vs. Log [Vip 6-28] (X-axis).
-
IC50 Calculation:
-
A valid antagonist will produce a sigmoidal curve dropping from the "Max Signal" (VIP only) down to "Basal" levels.
-
Vip (6-28) Expected IC50: Typically in the range of 100 nM – 10 µM , depending on cell line and VIP concentration [6].
-
Troubleshooting Matrix Effects: If your curve is flat or noisy, the cellular matrix (lipids/proteins) may be interfering.
-
Solution: Dilute lysates 1:2 or 1:4 in Assay Buffer before running the ELISA.
-
Check: Ensure IBMX concentration is sufficient (0.5 mM) to prevent rapid cAMP hydrolysis during the 30-minute stimulation.
References
-
Arbor Assays. (2023). Cyclic AMP Direct ELISA Kit Protocol. Retrieved from
-
Post, S. R., et al. (1998). Vasoactive intestinal peptide enhances its own expression in sympathetic neurons after injury.[4][5] Journal of Neuroscience, 18(14), 5393-5401. Link
-
MedChemExpress. (2024). VIP (6-28) Product Information and Biological Activity. Link
-
National Institutes of Health (NIH). (2017). Measurement of cAMP for Gs- and Gi-Protein-Coupled Receptors. Assay Guidance Manual. Link
-
Abcam. (2024). cAMP Assay Kit (Competitive ELISA, Fluorometric) Protocol. Link
-
St. Hilaire, R. C., et al. (2010). Role of VPAC1 and VPAC2 in VIP mediated inhibition of rat pulmonary artery and aortic smooth muscle cell proliferation.[6][7] Peptides, 31(8), 1517-1522. Link
Sources
- 1. VIP(6-28)(human, rat, porcine, bovine) | TargetMol [targetmol.com]
- 2. A lymphocyte-generated fragment of vasoactive intestinal peptide with VPAC1 agonist activity and VPAC2 antagonist effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Vasoactive Intestinal Peptide Enhances Its Own Expression in Sympathetic Neurons after Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Role of VPAC1 and VPAC2 in VIP mediated inhibition of rat pulmonary artery and aortic smooth muscle cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ovid.com [ovid.com]
Comparative Efficacy of Vip(6-28): A Strategic Guide to PACAP/VIP Receptor Blockade
Executive Summary: The "Selectivity Filter"
For researchers investigating the Vasoactive Intestinal Peptide (VIP) and Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) signaling axis, ligand selectivity is the primary experimental bottleneck.
Vip(6-28) (Vasoactive Intestinal Peptide fragment 6-28) serves a critical, specific role: it is a competitive antagonist with high affinity for VPAC1 and VPAC2 receptors but negligible affinity for the PAC1 receptor.
This distinct profile makes Vip(6-28) the essential "subtractive" tool. Unlike PACAP(6-38) —which blocks both PAC1 and VPAC2—Vip(6-28) allows investigators to isolate PAC1-mediated effects by selectively silencing the VPAC contribution. This guide provides the comparative data, mechanistic logic, and protocols required to deploy Vip(6-28) effectively.
Mechanistic Profile & Receptor Pharmacology[1][2][3]
The Receptor Landscape
The VIP/PACAP family signals through three Class B G-Protein Coupled Receptors (GPCRs).[1][2] Understanding the "crossover" pharmacology is vital for experimental design:
-
PAC1: High affinity for PACAP; low affinity for VIP.[3][4] Couples to Gs (cAMP) and Gq (Ca2+).
-
VPAC1: High affinity for both VIP and PACAP.[3] Couples primarily to Gs.[1][5][6]
-
VPAC2: High affinity for both VIP and PACAP.[3] Couples primarily to Gs.[1][5][6]
Vip(6-28) Mechanism of Action
Vip(6-28) is an N-terminally truncated fragment of the native 28-amino acid VIP peptide.
-
Loss of Efficacy: The N-terminus of VIP (residues 1-5) is essential for receptor activation (intrinsic efficacy). Removal of this segment abolishes agonist activity.
-
Retention of Affinity: The C-terminal alpha-helical domain (residues 6-28) is responsible for receptor recognition and binding.
-
Result: Vip(6-28) binds to the receptor orthosteric site, preventing native VIP or PACAP binding without triggering G-protein coupling (Competitive Antagonism).
Comparative Efficacy Analysis
The following data synthesizes binding affinities (
Table 1: Ligand Selectivity Matrix
Use this table to select the correct antagonist for your specific receptor target.
| Ligand | Primary Classification | VPAC1 Affinity | VPAC2 Affinity | PAC1 Affinity | Strategic Application |
| Vip(6-28) | VPAC Non-Selective Antagonist | High ( | High ( | Negligible ( | Block VPACs to isolate PAC1 signaling. |
| PACAP(6-38) | PAC1 / VPAC2 Antagonist | Low | High | High | Block PAC1 (but confounds with VPAC2 blockade).[7] |
| PG 97-269 | VPAC1 Selective Antagonist | Very High | Low | Low | Isolate VPAC1 specifically. |
| PG 99-465 | VPAC2 Selective Antagonist | Low | Very High | Low | Isolate VPAC2 specifically. |
Comparative Efficacy Notes
-
Vip(6-28) vs. PACAP(6-38): This is the most common confusion. If you use PACAP(6-38) to study PAC1, you are also blocking VPAC2. To confirm a pure PAC1 effect, you must run a control with Vip(6-28). If Vip(6-28) fails to inhibit the response, the effect is likely PAC1-mediated.
-
Partial Agonism: While early literature occasionally debated partial agonism, purified Vip(6-28) is widely accepted as a pure antagonist in standard mammalian systems (CHO/HEK cells). However, in certain high-receptor-density tissues (e.g., superior cervical ganglion), it may show weak partial agonism at very high concentrations (>10 µM).
Visualization: Signaling & Blockade Logic
The following diagram illustrates the differential blockade pathways. Use this to visualize where Vip(6-28) acts compared to other agents.
Figure 1: Differential Antagonism Map.[4] Note that Vip(6-28) selectively isolates the VPAC family, leaving PAC1 signaling intact.
Validated Experimental Protocols
To ensure data integrity, the efficacy of Vip(6-28) must be validated using a self-checking system.
Protocol A: Functional cAMP Inhibition Assay (HTRF)
Objective: Determine the
Materials:
-
CHO-K1 cells stably expressing human VPAC1 or VPAC2.
-
HTRF cAMP detection kit (e.g., Cisbio or PerkinElmer).
-
Agonist: Native VIP (10 nM).
-
Antagonist: Vip(6-28) (Serial dilution 100 µM to 0.1 nM).
Workflow:
-
Cell Prep: Resuspend cells in stimulation buffer containing 0.5 mM IBMX (to inhibit phosphodiesterase).
-
Antagonist Pre-incubation (Critical Step):
-
Add 5 µL of Vip(6-28) dilutions to the plate.
-
Incubate for 15 minutes at Room Temperature (RT).
-
Rationale: Allows the antagonist to reach equilibrium occupancy before the agonist competes.
-
-
Agonist Challenge:
-
Add 5 µL of VIP (final concentration =
of the system, typically 10 nM). -
Incubate for 30 minutes at RT.
-
-
Detection:
-
Add HTRF detection reagents (cAMP-d2 and Anti-cAMP-Cryptate).[5]
-
Incubate 60 minutes.
-
Read FRET signal (665nm/620nm ratio).
-
-
Analysis: Plot inhibition curves. A valid Vip(6-28) batch should yield an
in the 10–100 nM range depending on receptor density.
Protocol B: The "Subtractive" Specificity Check
Objective: Verify if a tissue response is PAC1-mediated.
-
Baseline: Establish the dose-response of PACAP-38 in your tissue/cells.
-
VPAC Blockade: Pre-treat with 1 µM Vip(6-28) for 15 mins.
-
PAC1 Blockade: In a separate well, pre-treat with 1 µM PACAP(6-38) .
-
Interpretation:
-
If Vip(6-28) blocks the effect
Response is VPAC-mediated . -
If Vip(6-28) has NO effect, but PACAP(6-38) blocks it
Response is PAC1-mediated .
-
Strategic Decision Workflow
Use this logic flow to determine if Vip(6-28) is the correct tool for your study.
Figure 2: Antagonist Selection Decision Tree.
References
-
Harmar, A. J., et al. (2012). IUPHAR Reviews 1: Nomenclature, properties, and classification of the receptors for VIP and PACAP. British Journal of Pharmacology.
-
Dickson, L., & Finlayson, K. (2009). VPAC and PAC receptors: From ligands to function. Pharmacology & Therapeutics.
-
Laburthe, M., & Couvineau, A. (2002). Molecular pharmacology and structure of VPAC Receptors for VIP and PACAP. Regulatory Peptides.[3]
-
Fishbein, V. A., et al. (1994). A chimeric VIP-PACAP analogue but not VIP pseudopeptides function as VIP receptor antagonists.[8] Peptides.
-
Gourlet, P., et al. (1997). The C-terminal (28-38) part of the PACAP sequence stabilizes the conformation of the N-terminal (1-27) part of VIP. Biochimica et Biophysica Acta.
Sources
- 1. 7tmantibodies.com [7tmantibodies.com]
- 2. researchgate.net [researchgate.net]
- 3. bachem.com [bachem.com]
- 4. Signal Transduction by VIP and PACAP Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Role of VPAC1 and VPAC2 in VIP mediated inhibition of rat pulmonary artery and aortic smooth muscle cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. VIP and PACAP receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. VIP (6-28) (human, rat, porcine, bovine) | CAS 69698-54-0 | Tocris Bioscience [tocris.com]
Unlocking VIP Receptor Specificity: A Comprehensive Guide to VIP (6-28) in Negative Control and Antagonist Workflows
In peptide research and drug development, distinguishing true G-protein-coupled receptor (GPCR) mediated signaling from off-target membrane interactions is a persistent challenge. When studying the Vasoactive Intestinal Peptide (VIP) pathway—a critical regulator of neuroendocrine function, immune response, and smooth muscle relaxation—researchers must rigorously validate that observed phenotypic changes are exclusively driven by VPAC1 or VPAC2 receptors.
As a Senior Application Scientist, I frequently see assays fail not due to poor peptide quality, but due to inadequate control strategies. Enter VIP (6-28) : a truncated peptide that serves as the gold-standard competitive antagonist and negative control in VIP research. This guide explores the mechanistic causality behind VIP (6-28), compares it with alternative antagonists, and provides self-validating experimental protocols to ensure absolute scientific integrity in your assays.
The Mechanistic Rationale: Why VIP (6-28)?
To understand why VIP (6-28) is an exceptional negative control, we must look at the structure-function relationship of the endogenous VIP (1-28) molecule.
GPCR-binding peptides typically possess distinct domains for receptor affinity (binding) and intrinsic efficacy (activation). In VIP, the N-terminal residues (1-5) are strictly required to induce the conformational change in the VPAC receptor that triggers Gs-protein coupling and subsequent adenylyl cyclase activation[1]. The C-terminal alpha-helix (residues 6-28) is responsible for high-affinity binding to the receptor's extracellular domain.
By cleaving the first five amino acids, VIP (6-28) retains the ability to occupy the orthosteric binding site of VPAC1 and VPAC2 receptors but is completely devoid of intrinsic efficacy. It acts as a competitive antagonist, sterically blocking endogenous or exogenous VIP (1-28) from activating the cAMP signaling cascade[2].
Mechanistic divergence of VIP (1-28) activation vs. VIP (6-28) competitive receptor blockade.
Comparison Guide: VIP (6-28) vs. Alternative Antagonists
Selecting the correct negative control depends on the specific receptor subtype you are investigating. While VIP (6-28) is a broad-spectrum VPAC antagonist, combinatorial chemistry has yielded highly selective alternatives.
For instance, substituting Tyrosine at position 9 and Diphenylalanine at position 18 creates [Tyr9, Dip18] VIP (6-28) , which drastically improves binding affinity (Ki = 18 nM) and restricts selectivity almost entirely to the VPAC1 receptor[3]. Conversely, when differentiating VIP effects from Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) effects—which share the VPAC receptors but diverge at the PAC1 receptor—PACAP (6-27) is utilized as a PAC1-specific negative control[4].
Quantitative Comparison of VIP/PACAP Receptor Antagonists
| Peptide Compound | Target Receptor(s) | Primary Application | Binding Affinity (Ki) | Functional Assay Dose |
| VIP (1-28) | VPAC1, VPAC2 | Endogenous Agonist (Positive Control) | ~1.7 nM | 10 nM - 1 µM |
| VIP (6-28) | VPAC1, VPAC2 | Broad Competitive Antagonist / Negative Control | ~100 - 300 nM | 10 µM - 30 µM |
| [Tyr9, Dip18] VIP (6-28) | VPAC1 (Selective) | VPAC1-Specific Antagonist | 18 nM | 100 nM - 1 µM |
| PACAP (6-27) | PAC1 (Selective) | PAC1-Specific Antagonist | ~30 nM | 100 nM - 1 µM |
Data synthesized from combinatorial receptor mapping and functional cAMP accumulation assays[2],[4],[3].
Self-Validating Experimental Workflows
A scientifically rigorous assay must be a self-validating system . This means your protocol must independently prove that the antagonist has no basal agonistic activity, and that the agonist's effect is entirely receptor-dependent.
Below are two field-proven methodologies utilizing VIP (6-28).
Protocol 1: In Vitro cAMP Accumulation Assay
Because VIP receptors couple to Gs proteins, measuring intracellular cAMP is the most direct readout of receptor activation. This protocol uses VIP (6-28) to validate that cAMP spikes are VPAC-mediated[2].
Step-by-Step Methodology:
-
Cell Preparation: Seed VPAC-expressing cells (e.g., adult superior cervical ganglion cultures or transfected HEK293 cells) in a 96-well plate. Starve cells in serum-free F-12 medium for 2 hours prior to the assay to establish a stable baseline.
-
Phosphodiesterase Inhibition (Critical Causality Step): Pre-incubate cells for 30 minutes in medium containing 500 µM IBMX (3-Isobutyl-1-methylxanthine). Why? IBMX inhibits phosphodiesterase, preventing the degradation of cAMP. This ensures the assay measures the true rate of adenylyl cyclase production rather than a fluctuating balance of synthesis and degradation[2].
-
Antagonist Pre-incubation (The Negative Control): Add 30 µM VIP (6-28) to the experimental wells during the last 5-10 minutes of the IBMX pre-incubation. Why? The antagonist must reach thermodynamic equilibrium and occupy the orthosteric binding sites before the agonist is introduced.
-
Agonist Challenge: Spike the wells with 10 µM VIP (1-28). Maintain a set of wells with only VIP (6-28) to prove the antagonist does not alter basal cAMP levels[2].
-
Lysis & Readout: Terminate the reaction after 30 minutes using lysis buffer. Quantify cAMP using a competitive ELISA or a real-time fluorescent biosensor (e.g., cADDis)[1]. Expected Result: VIP (1-28) alone should trigger a massive cAMP spike. VIP (6-28) alone should match vehicle baseline. The combination should show a >60-80% reduction in the VIP-stimulated cAMP elevation[2].
Protocol 2: Ex Vivo Electrophysiology (GnRH Neuron Firing)
VIP is a potent neuromodulator. To prove that VIP directly excites neurons via VPAC receptors rather than secondary network effects, VIP (6-28) is utilized in patch-clamp electrophysiology[5].
Step-by-Step Methodology:
-
Slice Preparation: Prepare acute brain slices containing the target neurons (e.g., GnRH neurons) and maintain them in oxygenated artificial cerebrospinal fluid (aCSF).
-
Baseline Recording: Establish a stable baseline firing rate using whole-cell patch-clamp recording in current-clamp mode.
-
Antagonist Perfusion: Perfuse the slice with aCSF containing 100 nM VIP (6-28) for 5-10 minutes. Monitor firing to ensure the antagonist possesses no intrinsic excitatory activity.
-
Co-Perfusion Challenge: Switch the perfusate to aCSF containing both 100 nM VIP (6-28) and 50 nM VIP (1-28). Expected Result: In the absence of the antagonist, 50 nM VIP significantly increases neuron firing (e.g., from 0.13 Hz to 0.60 Hz). In the presence of VIP (6-28), this excitatory effect is completely abolished, validating the direct receptor-mediated mechanism[5].
Self-validating experimental workflow utilizing VIP (6-28) as a negative control.
Conclusion & Best Practices
When deploying VIP (6-28) as a negative control, concentration scaling is paramount. Because VIP (6-28) is a competitive antagonist, its efficacy is entirely dependent on the concentration of the agonist it is competing against. As a general rule of thumb derived from empirical data, the concentration of VIP (6-28) should be maintained at a 3-to-1 or 10-to-1 molar excess relative to the VIP agonist to ensure complete receptor blockade[2].
By integrating VIP (6-28) into a self-validating assay structure—testing baseline, agonist alone, antagonist alone, and the combination—researchers can confidently publish data that definitively isolates VPAC-mediated signaling pathways.
References
-
Creation of a selective antagonist and agonist of the rat VPAC(1) receptor using a combinatorial approach with vasoactive intestinal peptide 6-23 as template - PubMed National Institutes of Health (NIH)[Link]
-
Vasoactive Intestinal Peptide Excites GnRH Neurons in Male and Female Mice | Endocrinology Oxford Academic[Link]
-
Localisation of VIP-binding sites exhibiting properties of VPAC receptors in chromaffin cells of rainbow trout (Oncorhynchus mykiss) The Company of Biologists[Link]
-
A discrete mode of endosomal GPCR signaling that does not require β-arrestin bioRxiv[Link]
Sources
- 1. biorxiv.org [biorxiv.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Creation of a selective antagonist and agonist of the rat VPAC(1) receptor using a combinatorial approach with vasoactive intestinal peptide 6-23 as template - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.biologists.com [journals.biologists.com]
- 5. academic.oup.com [academic.oup.com]
Safety Operating Guide
VIP (6-28) (Human, Bovine, Porcine, Rat) Proper Disposal Procedures
[1][2]
Part 1: Executive Safety Summary
Immediate Action Required: Treat VIP (6-28) as a High-Potency Bioactive Substance . While often classified as "Caution – Substance Not Fully Tested" in generic SDS, its function as a potent Vasoactive Intestinal Peptide (VIP) receptor antagonist requires strict containment to prevent physiological exposure and environmental release.[1]
Core Directive: Do NOT dispose of VIP (6-28) down the drain or in standard biohazard (autoclave) bags. It must be segregated as Hazardous Chemical Waste for high-temperature incineration.[2]
| Parameter | Critical Data |
| CAS Number | 69698-54-0 |
| Sequence | Phe-Thr-Asp-Asn-Tyr-Thr-Arg-Leu-Arg-Lys-Gln-Met-Ala-Val-Lys-Lys-Tyr-Leu-Asn-Ser-Ile-Leu-Asn-NH₂ |
| Molecular Weight | ~2816.3 g/mol |
| Bioactivity | Potent antagonist of VPAC1 and VPAC2 receptors.[1][2][3][4][5] |
| Hazard Class | WGK 3 (Severe hazard to waters) – Do not allow to enter sewage system.[1][2] |
| Disposal Method | Chemical Incineration (Combustible Solvent Stream).[1][2] |
Part 2: Technical Profile & Hazard Logic
To handle this substance safely, one must understand its stability.[6] VIP (6-28) is a peptide fragment lacking the N-terminal histidine-serine-aspartic acid-alanine-valine sequence of native VIP, which converts it from an agonist to an antagonist.[1][2]
Why Standard Autoclaving is Insufficient: Autoclaving utilizes pressurized steam (121°C) to denature biological proteins (bacteria/viruses).[1][2] However, short synthetic peptides like VIP (6-28) often possess high thermal stability.[1][2] Autoclaving may sterilize the waste but fail to hydrolyze the peptide bonds, leaving the bioactive antagonist intact. Chemical destruction (incineration or aggressive hydrolysis) is the only self-validating disposal method. [1][2]
Part 3: Personal Protective Equipment (PPE) Matrix
Rationale: Prevention of mucosal absorption and inhalation of lyophilized dust.[1]
-
Respiratory: N95 Respirator (minimum) or P100 if handling >10 mg of powder outside a fume hood.[1][2] Peptides can be potent respiratory sensitizers.
-
Dermal: Nitrile Gloves (Double-gloving recommended for stock preparation).[1][2] Min thickness: 0.11 mm.
-
Ocular: Chemical Safety Goggles . Standard safety glasses are insufficient for preventing splash contact with mucous membranes.
-
Engineering Control: All weighing and solubilization must occur within a Class II Biosafety Cabinet or Chemical Fume Hood .[2]
Part 4: Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Lyophilized Powder & Vials)
Applicability: Expired vials, residual powder, weighing boats.[1]
-
Segregation: Do not mix with general lab trash or biohazard bags.
-
Containerization: Place the vial (capped) into a clear, sealable polyethylene bag (secondary containment).
-
Labeling: Affix a hazardous waste tag.
-
Disposal Action: Deposit into the Solid Chemical Waste Drum designated for incineration.
Protocol B: Liquid Waste (Stock Solutions & Cell Culture Media)
Applicability: Unused stock solutions (DMSO/Water), reaction mixtures.[1][2]
-
Classification: Determine the solvent base.
-
Aqueous: Solutions in water/PBS.
-
Organic: Solutions in DMSO, Methanol, or Acetonitrile.[9]
-
-
Collection: Pour into a High-Density Polyethylene (HDPE) waste carboy.
-
Note: If the solution contains >10% organic solvent (e.g., DMSO stock), it must go into the Flammable/Organic Waste stream.
-
-
Deactivation (Optional Pre-treatment):
-
If immediate neutralization is required before transfer (e.g., spill cleanup), add 10% Sodium Hypochlorite (Bleach) or 1N NaOH to the solution.[1][2]
-
Mechanism:[1][2] Base-catalyzed hydrolysis cleaves the amide bonds between amino acids, destroying the primary sequence and bioactivity.[2]
-
Ratio: 1:1 volume ratio. Allow to sit for 30 minutes.
-
-
Final Disposal: Transfer treated liquid to the Chemical Waste stream. Never flush down the sink.
Protocol C: Contaminated Debris (Tips, Tubes, Gloves)[1]
-
Collection: Collect pipette tips, Eppendorf tubes, and gloves in a dedicated Dry Chemical Waste container (often a wide-mouth jar with a screw top).[2]
-
Labeling: "Debris contaminated with VIP (6-28)."
-
Disposal: Seal and transfer to EHS for incineration.
Part 5: Visualized Workflows
Diagram 1: Waste Stream Decision Logic
This logic gate ensures compliance with EPA and local EHS regulations regarding bioactive peptides.[2]
Caption: Decision matrix for segregating VIP (6-28) waste streams. All paths lead to chemical incineration to ensure peptide destruction.[2]
Diagram 2: Accidental Spill Response Protocol
Immediate containment workflow to prevent laboratory contamination.
Caption: Five-step rapid response protocol for VIP (6-28) spills. Emphasis on surface deactivation using sodium hypochlorite.
Part 6: Decontamination Chemistry
To validate the safety of your workspace, you must understand the chemical mechanism of decontamination.
The Mechanism: VIP (6-28) is a polyamide.[1][2] The most effective method for benchtop deactivation is Base-Catalyzed Hydrolysis or Oxidative Cleavage .[2]
-
Reagent: 10% Sodium Hypochlorite (Bleach) or 1N Sodium Hydroxide (NaOH).[1][2]
-
Reaction: The hydroxide ions attack the carbonyl carbon of the peptide bond, forming a tetrahedral intermediate that collapses to cleave the amide linkage. This destroys the specific amino acid sequence (Phe-Thr-Asp...) required for receptor binding.[1][2]
-
Validation: A contact time of 30 minutes is required to ensure complete hydrolysis of the peptide backbone.[2]
Part 7: References
-
National Institutes of Health (NIH) PubChem. (2023).[1] VIP (6-28) (human, rat, porcine, bovine) - Compound Summary. Retrieved from [Link][1][2]
-
Princeton University EHS. (2022).[1] Biological and Chemical Waste Disposal Guide. (General reference for peptide incineration protocols).
Sources
- 1. 血管作動性腸ペプチドフラグメント 6-28 (ヒト, ブタ, ラット) ≥97% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 2. VIP (6-28) (human, rat, porcine, bovine) | C126H207N37O34S | CID 90488723 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. VIP (6-28) (human, bovine, porcine, rat) peptide [novoprolabs.com]
- 4. moleculardepot.com [moleculardepot.com]
- 5. VIP (6-28) (human, rat, porcine, bovine) | CAS 69698-54-0 | Tocris Bioscience [tocris.com]
- 6. maxedoutcompounds.com [maxedoutcompounds.com]
- 7. peptide.com [peptide.com]
- 8. Vasoactive Intestinal Peptide (6-28), human, porcine, rat - Echelon Biosciences [echelon-inc.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. rndsystems.com [rndsystems.com]
- 11. selleckchem.com [selleckchem.com]
- 12. Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
Personal protective equipment for handling Vip (6-28) (human, bovine, porcine, rat)
As a Senior Application Scientist, my objective is to provide you with a robust, field-proven framework for handling VIP (6-28) (human, bovine, porcine, rat) . This peptide is a highly conserved, 23-amino-acid fragment (Sequence: FTDNYTRLRKQMAVKKYLNSILN-NH2) that functions as a potent competitive antagonist of exogenous vasoactive intestinal peptide (VIP) on cyclic AMP (cAMP) signaling pathways.
Because VIP (6-28) can reduce cAMP levels by up to 81% at 100 μM concentrations in biological systems[1], accidental occupational exposure—particularly through inhalation of the lyophilized powder or mucosal absorption—poses a genuine pharmacological hazard. The following guide synthesizes operational safety, precise reconstitution methodologies, and disposal protocols to ensure both operator safety and experimental integrity.
Quantitative Properties & Hazard Assessment
Before handling the compound, it is critical to understand its physical and biological parameters. The table below summarizes the quantitative data and the operational causality dictating how the peptide must be treated.
Table 1: VIP (6-28) Quantitative Properties & Storage Parameters
| Parameter | Value | Causality / Operational Impact |
| Molecular Weight | 2816.31 g/mol | High molecular weight peptide; highly susceptible to mechanical shear stress if vortexed. |
| cAMP Inhibition | 52% (10 μM) to 81% (100 μM)[1] | Potent biological activity necessitates strict PPE to avoid accidental systemic exposure. |
| Powder Storage | -20°C (up to 3 years)[2] | Prevents thermal degradation and hydrolysis of the peptide backbone. |
| Solution Storage | -80°C (up to 1 year)[2] | Arrests hydrolysis; must be aliquoted to avoid freeze-thaw damage[3]. |
Personal Protective Equipment (PPE) Requirements
Handling lyophilized peptides requires mitigating two primary risks: electrostatic dispersion (powder becoming airborne) and biological activity upon contact with moisture (mucous membranes).
Table 2: Mandatory PPE Specifications
| PPE Category | Specification | Causality / Rationale |
| Hand Protection | Nitrile gloves (minimum 0.11 mm thickness) | Prevents dermal absorption of biologically active peptide solutions. |
| Eye Protection | Safety goggles with side shields (EN166/ANSI Z87.1) | Protects ocular mucosa from lyophilized powder aerosols and splashes during reconstitution. |
| Respiratory | N95, FFP2, or P95 particulate respirator | Critical when handling bulk lyophilized powder outside a BSC to prevent inhalation of active peptide dust. |
| Body Protection | Tyvek sleeves and standard lab coat | Prevents contamination of street clothing and minimizes electrostatic transfer of peptide powder. |
Operational Plan: Safe Handling and Reconstitution Workflow
Peptides in solution are inherently unstable and susceptible to degradation[4]. To maintain the structural integrity of the C-terminal amide and prevent bacterial degradation, sterile techniques must be employed[3]. The following protocol is designed as a self-validating system to ensure both safety and peptide viability.
Step-by-Step Reconstitution Protocol:
-
Thermal Equilibration: Before opening, remove the sealed vial from -20°C storage and place it in a desiccator at room temperature for at least 30 minutes.
-
Causality: Prevents atmospheric moisture from condensing on the hygroscopic powder, which would cause rapid hydrolysis and degradation[3].
-
-
Environmental Isolation: Transfer the equilibrated vial to a Class II Biosafety Cabinet (BSC) or a certified chemical fume hood.
-
Solvent Addition: Carefully remove the septum and add sterile, endotoxin-free distilled water or PBS (pH 5-7) directly to the vial[3]. Direct the flow of the solvent down the side of the vial to avoid aerosolizing the powder.
-
Dissolution (Self-Validation Step): Gently swirl the vial. Do not vortex.
-
Causality: Vigorous vortexing induces shear stress and foaming, leading to irreversible denaturation of the peptide's secondary structure.
-
Self-Validation Check: Hold the vial against a light source. The solution must be 100% optically clear. If turbidity or micro-particulates persist, the peptide has not fully dissolved.
-
-
Aliquoting and Storage: Immediately divide the clear solution into single-use aliquots and store at -80°C.
-
Causality: Repeated freeze-thaw cycles physically shear the peptide backbone. Discard any thawed, unused remainder[3].
-
Fig 1: Step-by-step workflow for the safe handling and reconstitution of VIP (6-28).
Advanced Experimental Protocol: In Vivo Formulation
When preparing VIP (6-28) for in vivo studies, achieving higher concentrations (e.g., up to 20 mg/mL) may exceed the peptide's baseline aqueous solubility[2].
Step-by-Step Formulation Protocol:
-
Primary Solubilization: Attempt to dissolve the peptide in sterile saline using the gentle swirling method described above.
-
Surfactant Addition (If Required): If the self-validation check fails (the solution remains cloudy), add 50 μL of Tween 80 per standard formulation volume[2].
-
Clarification: Mix gently until the solution becomes entirely clear.
-
Causality: Tween 80 acts as a non-ionic surfactant, disrupting hydrophobic interactions between peptide molecules that cause aggregation, thereby stabilizing the peptide in an aqueous vehicle without altering its antagonistic properties.
-
Fig 2: Mechanism of VIP (6-28) competitive antagonism on VIP receptors and cAMP inhibition.
Spill Management and Disposal Plan
Because VIP (6-28) is biologically active, standard chemical disposal is insufficient; the peptide sequence must be denatured to prevent environmental contamination.
Step-by-Step Spill and Disposal Protocol:
-
Powder Spills: If lyophilized powder is spilled, do not sweep. Cover the spill with absorbent paper towels and carefully apply 10% sodium hypochlorite (bleach) starting from the perimeter and working inward.
-
Liquid Spills: Cover with absorbent material and saturate with 10% bleach.
-
Inactivation Time: Allow the bleach to sit for a minimum of 30 minutes.
-
Causality: The oxidative power of sodium hypochlorite irreversibly cleaves the peptide bonds, completely destroying the biological activity of the VIP (6-28) fragment.
-
-
Waste Segregation: Dispose of all contaminated materials (towels, gloves, empty vials) in designated biohazardous waste containers for high-temperature incineration.
References
- VIP(6-28)(human, rat, porcine, bovine) | VIP Antagonist - MedchemExpress.
- VIP(6-28)(human, rat, porcine, bovine)
- VIP(6-28)(human, rat, porcine, bovine)
- VIP (6-28) (human, rat, porcine, bovine)
- Peptide Synthesis - Severn Biotech Source: Severn Biotech URL
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
